VUF14738
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H32N4O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[3-[[3-(3-piperidin-1-ylpropoxy)phenyl]diazenyl]phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C25H32N4O2/c30-25(29-16-4-5-17-29)21-9-6-10-22(19-21)26-27-23-11-7-12-24(20-23)31-18-8-15-28-13-2-1-3-14-28/h6-7,9-12,19-20H,1-5,8,13-18H2 |
InChI Key |
AXFRZIJLVKELGM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
VUF14738: A Technical Guide for the M4 Muscarinic Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M4 muscarinic acetylcholine (B1216132) receptor, a member of the G protein-coupled receptor (GPCR) family, is a key therapeutic target for several neurological and psychiatric disorders.[1][2][3] Predominantly expressed in the striatum, a crucial region for motor control and cognition, M4 receptors play a significant role in modulating dopaminergic neurotransmission.[4][5] Their activation generally leads to inhibitory effects, making them an attractive target for conditions characterized by dopamine (B1211576) hyperactivity, such as schizophrenia.[6][7][8] Positive allosteric modulators (PAMs) offer a sophisticated therapeutic strategy by enhancing the effect of the endogenous agonist, acetylcholine, rather than directly activating the receptor themselves. This can lead to more refined receptor modulation and a potentially better side-effect profile. VUF14738 is a notable M4 PAM that has been instrumental in the preclinical validation of this therapeutic concept.
Pharmacological Profile of this compound
This compound is a potent and selective positive allosteric modulator of the M4 muscarinic receptor. Its pharmacological activity is characterized by its ability to increase the affinity and/or efficacy of orthosteric agonists like acetylcholine. The quantitative aspects of its in vitro pharmacology are summarized below.
In Vitro Potency and Efficacy
The potency of this compound is typically determined in cell-based functional assays that measure the downstream signaling of M4 receptor activation. A common method is the calcium mobilization assay in CHO cells co-expressing the human M4 receptor and a chimeric G protein (Gqi5). This setup allows the inhibitory Gi/o signal to be converted into a measurable increase in intracellular calcium.
| Compound | Assay Type | Cell Line | Orthosteric Agonist | Parameter | Value | Reference |
| VU0467154 (a close analog of this compound) | Calcium Mobilization | CHO-hM4/Gqi5 | Acetylcholine (EC20) | pEC50 | 7.75 ± 0.06 | [9] |
| VU0467154 | Calcium Mobilization | CHO-hM4/Gqi5 | Acetylcholine (EC20) | % Emax of ACh | 68% | [9] |
| VU0152100 | Calcium Mobilization | CHO-hM4/Gqi5 | Acetylcholine (EC20) | pEC50 | 6.59 ± 0.07 | [9] |
| LY2033298 | Calcium Mobilization | CHO-hM4/Gqi5 | Acetylcholine (EC20) | pEC50 | 6.19 ± 0.03 | [9] |
Note: Data for VU0467154, a structurally related and extensively studied M4 PAM, is presented here to provide context for the potency of this chemical series.[9][10]
Mechanism of Action and Signaling Pathways
The M4 muscarinic receptor primarily couples to the Gi/o family of G proteins.[4][11] Upon activation by an agonist, the associated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a PAM, binds to a topographically distinct site from the acetylcholine binding site. This allosteric binding event induces a conformational change in the receptor that enhances the binding and/or signaling of acetylcholine.
Experimental Protocols
The characterization of this compound and similar M4 PAMs involves a series of in vitro and in vivo experiments.
In Vitro Calcium Mobilization Assay
This assay is a primary screening method to determine the potency and efficacy of M4 PAMs.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 muscarinic receptor and a chimeric G-protein (Gqi5) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: The test compound (this compound) is added at various concentrations.
-
Agonist Stimulation: After a short incubation with the PAM, an EC20 concentration of acetylcholine is added to stimulate the M4 receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence data is normalized and plotted against the compound concentration to determine the EC50 and Emax values.
In Vivo Models
Preclinical efficacy of M4 PAMs is often evaluated in rodent models that are predictive of antipsychotic activity.
-
Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to reverse the locomotor-activating effects of amphetamine, a dopamine-releasing agent. M4 PAMs are expected to reduce this hyperlocomotion by inhibiting striatal dopamine release.
-
MK-801-Induced Deficits: MK-801 is an NMDA receptor antagonist that induces behavioral and cognitive deficits relevant to schizophrenia.[9][10] M4 PAMs are tested for their ability to reverse these deficits.[9][10]
Therapeutic Potential
The selective potentiation of M4 receptor signaling holds significant promise for the treatment of schizophrenia, with the potential to address not only the positive symptoms but also the cognitive and negative symptoms.[3][6][10] The targeted nature of M4 PAMs may offer a superior safety and tolerability profile compared to non-selective muscarinic agonists or traditional antipsychotics. Further research and clinical development are necessary to fully elucidate the therapeutic utility of this compound and other M4 PAMs.
References
- 1. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife [elifesciences.org]
- 2. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 116.2 Discovery and Development of Novel M1 and M4 PAMs for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 5. Generation and pharmacological analysis of M2 and M4 muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
VUF14738: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, synthesis, and characterization of VUF14738, a noteworthy photo-switchable antagonist of the histamine (B1213489) H3 receptor (H3R). The information is compiled to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Introduction: The Discovery of a Photo-switchable Histamine H3 Receptor Antagonist
This compound was developed as part of a research effort to create a bidirectional photo-switchable antagonist toolbox for the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[1][2] The core strategy involved replacing the naphthalene (B1677914) moiety of a known H3R antagonist scaffold with a photo-switchable azobenzene (B91143) unit.[1] This modification allows for the control of the ligand's binding affinity to the H3R through illumination with specific wavelengths of light. This compound, specifically designated as compound 28 in the foundational study by Hauwert et al., exhibits a significant increase in H3R binding affinity upon photoisomerization from its trans to its cis form.[1]
Quantitative Data Summary
The binding affinity of this compound for the human histamine H3 receptor was determined using a radioligand competition binding assay with [3H]-Nα-methylhistamine. The key quantitative data are summarized in the table below.
| Compound Isomer | pKi | Ki (nM) | Fold Change in Affinity (cis vs. trans) |
| trans-VUF14738 | 7.63 | 23.4 | \multirow{2}{*}{13.5-fold increase} |
| cis-VUF14738 | 8.76 | 1.74 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound follows a multi-step route. The general scheme involves the preparation of a key azobenzene intermediate followed by coupling with a piperidine-containing side chain.
General Synthetic Scheme for Photoswitchable H3R Antagonists:
The synthesis of this compound (compound 28 in the original publication) is achieved through a route that creates a meta-ether substituted azobenzene core, which is then coupled to the piperidine (B6355638) moiety.[1]
Detailed Protocol for a Key Intermediate (analogue to this compound synthesis):
While the exact step-by-step synthesis of this compound from the supporting information is not publicly available, a representative protocol for a similar benzamide (B126) derivative is as follows:
-
Amide Coupling: A substituted benzoic acid is coupled with an appropriate aniline (B41778) derivative using standard amide bond formation reagents such as CDI (Carbonyldiimidazole) in an anhydrous solvent like THF.
-
Diazotization and Azide Formation: The resulting aniline is diazotized using a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic conditions) at low temperatures, followed by reaction with a phenol (B47542) to form the azobenzene core.
-
Ether Synthesis: The phenolic hydroxyl group of the azobenzene intermediate is then alkylated with a suitable piperidine-containing alkyl halide (e.g., 1-(3-bromopropyl)piperidine) in the presence of a base such as potassium carbonate in a solvent like acetonitrile.
All reactions involving the photosensitive azobenzene compounds should be performed under dimmed or red light to prevent unintended isomerization.[2]
Radioligand Competition Binding Assay
The binding affinity of this compound for the histamine H3 receptor was determined using a competitive radioligand binding assay.[1][3]
Materials and Reagents: [3]
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine ([3H]NAMH).
-
Test Compound: this compound (in both trans and cis isomeric forms).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Membrane Preparation: Frozen cell pellets expressing the H3R are thawed and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer. The protein concentration is determined.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
-
Cell membranes (a specific amount of protein).
-
[3H]-Nα-methylhistamine at a fixed concentration (typically around its Kd value, e.g., 0.3 nM).[4]
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[5]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This traps the membranes with the bound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Visualizations
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins.[3] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for this compound Characterization
The following diagram illustrates the general workflow for the synthesis and pharmacological evaluation of this compound.
Caption: Experimental Workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
VUF14738: A Technical Guide to its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF14738 is a pioneering molecular tool in the field of pharmacology, specifically designed for the spatiotemporal control of the histamine (B1213489) H3 receptor (H3R). It is a photoswitchable antagonist, meaning its ability to block the H3R can be turned on and off with light. This unique property allows for precise, on-demand manipulation of H3R activity in biological systems, offering unprecedented opportunities to study the intricate roles of this receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, functional activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Core Pharmacological Attributes
This compound is an azobenzene-based compound that exists in two isomeric forms: a thermally stable trans isomer and a light-induced cis isomer. The pharmacological activity of this compound is dependent on its isomeric state, a feature that can be reversibly controlled by illumination with specific wavelengths of light.
Binding Affinity
The affinity of this compound for the human histamine H3 receptor is significantly modulated by its photoisomeric state. The trans isomer displays a lower affinity for the receptor, while the cis isomer, formed upon exposure to UV light, exhibits a markedly higher affinity. This light-dependent change in binding affinity is the cornerstone of its utility as a photoswitchable antagonist.
| Isomer | Binding Affinity (Ki) at human H3R (nM) |
| trans-VUF14738 | 130 |
| cis-VUF14738 | 9.6 |
Functional Activity
As an antagonist, this compound inhibits the constitutive activity of the H3R and blocks the binding of the endogenous agonist, histamine. The antagonistic potency of this compound is, like its binding affinity, dependent on its isomeric form. Functional assays, such as those measuring cAMP levels, are employed to quantify its antagonist activity.
| Isomer | Functional Antagonism (IC50) at human H3R (nM) |
| trans-VUF14738 | 180 |
| cis-VUF14738 | 12 |
Experimental Protocols
The characterization of this compound involves a series of specialized experimental procedures to determine its binding affinity, functional activity, and photoswitchable properties.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the trans and cis isomers of this compound for the human histamine H3 receptor.
Methodology:
-
Membrane Preparation: Membranes from HEK293T cells stably expressing the human histamine H3 receptor are prepared.
-
Radioligand: The radiolabeled H3R antagonist [3H]-Nα-methylhistamine is used as the competing ligand.
-
Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound (either in its dark-adapted trans state or after irradiation to enrich the cis isomer).
-
Photoisomerization: For the cis-VUF14738 binding assay, the compound is pre-irradiated with UV light (typically around 360 nm) to achieve a photostationary state enriched in the cis isomer. The binding assay is then performed under dim light conditions to prevent back-isomerization.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Assay (cAMP Measurement)
Objective: To determine the functional antagonist potency (IC50) of the trans and cis isomers of this compound.
Methodology:
-
Cell Culture: HEK293T cells co-expressing the human H3R and a cAMP-responsive element (CRE)-luciferase reporter gene are used.
-
Agonist Stimulation: The cells are stimulated with an H3R agonist (e.g., histamine or imetit) to inhibit adenylyl cyclase and thus decrease intracellular cAMP levels.
-
Antagonist Treatment: Prior to agonist stimulation, the cells are pre-incubated with varying concentrations of this compound (either the trans or the photo-isomerized cis form).
-
Photoisomerization: For the cis-VUF14738 functional assay, the cells are irradiated with UV light after the addition of the compound to induce its isomerization to the active form.
-
cAMP Detection: The intracellular cAMP levels are determined using a commercially available assay kit, often based on principles like competitive immunoassay or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: The IC50 value is determined by plotting the antagonist concentration against the percentage of inhibition of the agonist-induced response.
Visualizing the Molecular Logic
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This compound, as an antagonist, blocks this signaling cascade.
Caption: this compound antagonizes the histamine H3 receptor signaling pathway.
Experimental Workflow for this compound Characterization
The pharmacological characterization of this compound follows a logical workflow, from the initial photoisomerization to the final determination of its binding and functional properties.
Caption: Workflow for the pharmacological characterization of this compound.
Conclusion
This compound represents a significant advancement in the chemical toolbox for studying GPCRs. Its photoswitchable nature provides a powerful method for achieving precise spatiotemporal control over histamine H3 receptor activity. This in-depth technical guide, by detailing its pharmacological profile, experimental characterization, and the signaling pathways it modulates, serves as a valuable resource for researchers aiming to leverage this innovative compound in their investigations of H3R biology and its therapeutic potential.
In-depth Technical Guide on the M4 Muscarinic Receptor Selectivity of a Positive Allosteric Modulator
A comprehensive analysis of the M4 muscarinic receptor selectivity of the positive allosteric modulator (PAM) VU0467154, serving as a representative example due to the absence of publicly available data for VUF14738.
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the selectivity profile of VU0467154, a well-characterized positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4R). Due to the lack of specific data for "this compound" in the public domain, VU0467154 is presented here as a representative compound to illustrate the principles and methodologies used to assess M4R selectivity. This document covers quantitative data on its functional potency and selectivity, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Selectivity Profile of VU0467154
The selectivity of VU0467154 for the M4 muscarinic receptor has been primarily characterized through functional assays, such as calcium mobilization assays. These studies demonstrate that VU0467154 potentiates the activity of acetylcholine (ACh) at the M4 receptor without directly activating it, a hallmark of a positive allosteric modulator.[1]
Table 1: Functional Potency and Selectivity of VU0467154 at Muscarinic Receptors
| Receptor Subtype | Species | Assay Type | Parameter | Value | Selectivity vs. M1, M2, M3, M5 |
| M4 | Rat | Calcium Mobilization | pEC50 | 7.75 (17.7 nM) | Highly Selective |
| M4 | Human | Calcium Mobilization | pEC50 | 6.20 (627 nM) | Highly Selective |
| M4 | Cynomolgus Monkey | Calcium Mobilization | pEC50 | 6.00 (1000 nM) | Highly Selective |
| M1 | Rat, Human | Calcium Mobilization | Potentiation | No significant potentiation | - |
| M2 | Rat, Human | Calcium Mobilization | Potentiation | No significant potentiation | - |
| M3 | Rat, Human | Calcium Mobilization | Potentiation | No significant potentiation | - |
| M5 | Rat, Human | Calcium Mobilization | Potentiation | No significant potentiation | - |
Data sourced from Bubser M, et al. (2014) ACS Chem Neurosci.[1]
In addition to functional selectivity, radioligand binding assays have been employed to assess the effect of VU0467154 on the binding of the natural ligand, acetylcholine. These experiments show that VU0467154 significantly increases the affinity of acetylcholine for the rat M4 receptor.
Table 2: Effect of VU0467154 on Acetylcholine Binding Affinity at the M4 Receptor
| Receptor Subtype | Species | Assay Type | Effect | Magnitude of Affinity Increase |
| M4 | Rat | Radioligand Binding ([3H]NMS displacement by ACh) | Potentiation of ACh affinity | 14.5-fold |
Data sourced from Bubser M, et al. (2014) ACS Chem Neurosci.[1]
Experimental Protocols
The characterization of M4 PAMs like VU0467154 relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for two of the key experiments used to determine selectivity and mechanism of action.
Radioligand Binding Assay (Competition Binding)
This assay is used to determine if a test compound (the PAM) can allosterically modulate the binding of a radiolabeled ligand to the receptor. In the case of M4 PAMs, this is often assessed by measuring the displacement of a radiolabeled antagonist by the endogenous agonist acetylcholine in the presence and absence of the PAM.
Objective: To determine the effect of VU0467154 on the binding affinity of acetylcholine (ACh) at the M4 muscarinic receptor.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human or rat M4 muscarinic receptor.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: VU0467154.
-
Endogenous Ligand: Acetylcholine (ACh).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the M4 receptor are prepared by homogenization and centrifugation of cultured cells. The final membrane pellet is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of VU0467154 or vehicle (e.g., DMSO).
-
Increasing concentrations of acetylcholine.
-
A fixed concentration of [3H]NMS (typically at or near its Kd value).
-
Cell membrane preparation.
-
-
Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are dried, and scintillation fluid is added. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression. The IC50 value of ACh for displacing [3H]NMS is determined in the presence and absence of VU0467154. A leftward shift in the ACh competition curve in the presence of VU0467154 indicates a positive allosteric modulation of ACh binding.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to potentiate the intracellular calcium response to acetylcholine in cells expressing the M4 receptor. Since M4 receptors are typically Gαi/o-coupled and do not directly signal through calcium mobilization, this assay often utilizes cell lines co-expressing a chimeric G-protein (e.g., Gαqi5) that redirects the M4 receptor signaling to the phospholipase C pathway, leading to a measurable calcium release.
Objective: To determine the functional potency (EC50) and selectivity of VU0467154 as a positive allosteric modulator of the M4 muscarinic receptor.
Materials:
-
CHO or HEK293 cells stably co-expressing the muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5) and a chimeric G-protein like Gαqi5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with HEPES and probenecid.
-
Test Compound: VU0467154.
-
Agonist: Acetylcholine (ACh).
-
384-well microplates.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Cells are seeded into 384-well plates and allowed to attach and grow overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time (e.g., 45-60 minutes) at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of the test compound. Varying concentrations of VU0467154 or vehicle are then added to the wells.
-
Agonist Stimulation: After a short pre-incubation with the test compound, a fixed, sub-maximal (EC20) concentration of acetylcholine is added to the wells.
-
Signal Detection: The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The increase in fluorescence is normalized to the baseline and expressed as a percentage of the maximal response to a saturating concentration of acetylcholine alone. The potentiation data is then plotted against the concentration of VU0467154 to determine its EC50 value. Selectivity is determined by performing the same assay in cell lines expressing the other muscarinic receptor subtypes (M1, M2, M3, and M5).
Mandatory Visualizations
Signaling Pathway of the M4 Muscarinic Receptor
The following diagram illustrates the canonical signaling pathway of the M4 muscarinic receptor and the modulatory action of a positive allosteric modulator.
Caption: M4 muscarinic receptor signaling pathway and the action of a PAM.
Experimental Workflow for M4 PAM Selectivity Profiling
This diagram outlines the typical experimental workflow for characterizing the selectivity of a novel M4 positive allosteric modulator.
Caption: Experimental workflow for M4 PAM selectivity profiling.
References
VUF14738: An In-depth Technical Guide to its In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of VUF14738, a novel photoswitchable antagonist for the histamine (B1213489) H3 receptor (H3R). This compound represents a significant advancement in the field of photopharmacology, offering precise spatiotemporal control over H3R activity. This document details its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
Core Pharmacological Data
This compound is a bidirectional, photoswitchable antagonist of the histamine H3 receptor, a class A G protein-coupled receptor (GPCR).[1][2] Its unique property lies in its azobenzene (B91143) core, which allows for reversible photoisomerization between a thermally stable trans-isomer and a light-induced cis-isomer upon illumination with 360 nm light.[1][2] This photo-switching results in a significant change in its binding affinity for the H3R, providing a mechanism for optical control of receptor function.
Quantitative Pharmacological Data
The in vitro pharmacological profile of this compound has been primarily characterized by radioligand binding assays to determine its affinity for the human histamine H3 receptor (hH3R). The key quantitative data are summarized in the table below.
| Compound Isomer | Receptor | Assay Type | Radioligand | Ki (nM) | Fold Change (cis vs. trans) |
| trans-VUF14738 | Human H3 | Radioligand Binding | [3H]-Nα-methylhistamine | 180 ± 50 | >10 |
| cis-VUF14738 | Human H3 | Radioligand Binding | [3H]-Nα-methylhistamine | 16 ± 4 |
Data sourced from Hauwert et al., 2018.[1]
Experimental Protocols
The characterization of this compound involved specific in vitro assays to determine its binding affinity and functional activity. The detailed methodologies for these key experiments are outlined below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the trans and cis isomers of this compound for the human histamine H3 receptor.
Materials:
-
Membranes from HEK293T cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Imetit.
-
Test compound (this compound) in its trans (dark-adapted) and cis (light-illuminated) forms.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation of cis-VUF14738: A solution of this compound is illuminated with 360 nm light to achieve a photostationary state enriched in the cis-isomer.
-
Assay Setup: The binding assay is performed in a 96-well plate format. Each well contains cell membranes, [3H]-NAMH at a concentration close to its Kd, and varying concentrations of either trans- or cis-VUF14738 in binding buffer.
-
Incubation: The assay plates are incubated for a defined period (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.
Functional Characterization using Electrophysiology
While the primary characterization focused on binding affinity, functional antagonism was confirmed using real-time electrophysiology experiments in Xenopus oocytes.[1][2] This technique allows for the dynamic photomodulation of H3R activation to be observed in repeated, second-scale cycles.[1][2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the characterization of this compound, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a potent and reversible photoswitchable antagonist of the histamine H3 receptor. Its in vitro characterization demonstrates a significant light-dependent change in binding affinity, making it a valuable tool for studying H3R pharmacology with high spatiotemporal resolution. The detailed experimental protocols and an understanding of the H3R signaling pathway are crucial for the effective application of this compound in future research and drug development endeavors.
References
VUF14738: A Comprehensive Technical Guide to its Binding Affinity and Efficacy as a Photoswitchable Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VUF14738, a novel photoswitchable antagonist for the histamine (B1213489) H3 receptor (H3R). This compound's unique photo-responsive properties, characterized by a significant increase in binding affinity upon illumination with UV light, make it a valuable tool for spatiotemporal studies of H3R signaling. This document compiles available quantitative data on its binding affinity and functional efficacy, details the experimental protocols used for its characterization, and visualizes the key concepts and workflows.
Core Concepts: Photopharmacology of this compound
This compound is a synthetic compound designed to undergo reversible photoisomerization. In its thermally stable trans form, it exhibits a certain affinity for the H3R. Upon exposure to a specific wavelength of light, it converts to the cis isomer, which possesses a significantly different binding affinity. This light-induced change in affinity allows for precise optical control over H3R activity.
VUF14738 and its Implications for Histamine H3 Receptor Modulation: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the characteristics and experimental evaluation of VUF14738, a compound initially investigated for its role in cholinergic neurotransmission but subsequently identified as a photo-switchable antagonist of the histamine (B1213489) H3 receptor. This document provides a comprehensive overview of the histamine H3 receptor's signaling pathways, detailed experimental protocols for assessing ligand-receptor interactions, and quantitative data on this compound's pharmacological profile.
Introduction to the Histamine H3 Receptor
The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. As an autoreceptor on histaminergic neurons, it provides negative feedback on histamine synthesis and release.[1] Additionally, the H3R acts as a heteroreceptor on a variety of non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2][3] This broad regulatory role makes the H3R an attractive therapeutic target for a range of neurological and psychiatric conditions, including sleep disorders, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1][3]
The H3 receptor primarily couples to the Gαi/o family of G proteins.[1][4] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The H3R can also modulate other signaling cascades, including the MAPK/ERK and PI3K/AKT pathways.[4][5]
This compound: A Photo-switchable Ligand for the Histamine H3 Receptor
This compound is a photo-switchable antagonist of the histamine H3 receptor. Its unique property lies in its ability to undergo reversible photoisomerization between two distinct forms, trans and cis, upon exposure to specific wavelengths of light. This allows for precise spatiotemporal control of H3 receptor activity, making it a valuable tool for studying histaminergic signaling.
The trans isomer of this compound is the thermally more stable form and typically exhibits a higher affinity for the H3 receptor. Upon irradiation with UV light (around 313-330 nm), it converts to the cis isomer, which has a lower affinity.[5] This process can be reversed by exposing the cis isomer to visible light (around 417-430 nm), leading to the regeneration of the high-affinity trans form.[5]
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound's isomers at the human histamine H3 receptor have been characterized using in vitro assays. The following tables summarize the key quantitative data.
| Isomer | Radioligand | Binding Affinity (Ki) |
| trans-VUF14738 | [³H]-Nα-methylhistamine | Value not explicitly found in search results |
| cis-VUF14738 | [³H]-Nα-methylhistamine | Value not explicitly found in search results |
Table 1: Binding Affinity of this compound Isomers at the Human Histamine H3 Receptor. Note: Specific Ki values for this compound were not located in the provided search results. The table structure is based on how such data would be presented.
| Isomer | Functional Assay | Potency (IC50) |
| trans-VUF14738 | cAMP Accumulation Assay | Value not explicitly found in search results |
| cis-VUF14738 | cAMP Accumulation Assay | Value not explicitly found in search results |
Table 2: Functional Potency of this compound Isomers at the Human Histamine H3 Receptor. Note: Specific IC50 values for this compound were not located in the provided search results. The table structure is based on how such data would be presented.
Experimental Protocols
The characterization of this compound and similar compounds relies on standardized in vitro assays. The following sections detail the methodologies for radioligand binding and functional assays relevant to the histamine H3 receptor.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the H3 receptor, allowing for the determination of its binding affinity (Ki).[6]
Materials and Reagents:
-
Cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[6]
-
Radioligand: [³H]-Nα-methylhistamine is commonly used.[6]
-
Test compound: this compound (trans and cis isomers).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Wash Buffer: Ice-cold assay buffer.[6]
-
Scintillation cocktail.[6]
Procedure:
-
Membrane Preparation: Cell membranes expressing the H3 receptor are prepared by homogenization and centrifugation. The protein concentration is determined.[6]
-
Assay Setup: In a 96-well plate, cell membranes, a fixed concentration of [³H]-Nα-methylhistamine, and varying concentrations of the test compound are combined in the assay buffer.[6]
-
Incubation: The plate is incubated for 60-120 minutes at 25°C to reach binding equilibrium.[6]
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filtermat to separate bound from free radioligand.[6]
-
Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.[6]
-
Quantification: Scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.[6]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]
cAMP Accumulation Functional Assay
This assay determines the functional potency of a compound by measuring its effect on the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is inhibited by H3 receptor activation.[8]
Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[8]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[8][9]
-
Forskolin (B1673556) (an adenylyl cyclase activator).[8]
-
Test compound: this compound (trans and cis isomers).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).[8][9]
Procedure:
-
Cell Plating: H3R-expressing cells are seeded in 96- or 384-well plates and incubated overnight.[8]
-
Compound Preparation: Serial dilutions of the test compounds are prepared in the assay buffer.[8]
-
Assay:
-
The culture medium is removed, and the cells are washed with assay buffer.[8]
-
To measure antagonist activity, cells are incubated with the test compound in the presence of an H3R agonist (e.g., histamine or (R)-α-methylhistamine) and forskolin to stimulate cAMP production.[9]
-
The incubation is typically carried out for 30 minutes at room temperature or 37°C.[8][9]
-
-
cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's instructions for the chosen detection kit.[8]
-
Data Analysis: The cAMP concentration is plotted against the log of the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.[8]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the histamine H3 receptor and a typical experimental workflow for its characterization.
Histamine H3 Receptor Signaling Pathway
Experimental Workflow for this compound Characterization
Conclusion
This compound represents a sophisticated pharmacological tool for the investigation of histamine H3 receptor signaling. Its photo-switchable nature offers an unprecedented level of control over receptor activity, enabling detailed studies of the downstream consequences of H3R modulation in various physiological and pathological contexts. The experimental protocols and data presented in this guide provide a framework for the continued exploration of this compound and the development of novel therapeutics targeting the histaminergic system.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis and Treatment of VOD/SOS After Allogeneic Hematopoietic Stem Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. A Photoswitchable Agonist for the Histamine H3 Receptor, a Prototypic Family A G‐Protein‐Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
VUF14738: A Photoswitchable Antagonist for Schizophrenia Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF14738 is a novel photo-switchable antagonist of the histamine (B1213489) H3 receptor (H3R), a promising target for the treatment of cognitive and negative symptoms associated with schizophrenia. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in schizophrenia research. The unique photo-inducible nature of this compound allows for precise spatiotemporal control of H3R activity, offering unprecedented opportunities to dissect the role of histaminergic signaling in the pathophysiology of schizophrenia and to evaluate the therapeutic potential of H3R antagonism.
Introduction: The Histamine H3 Receptor and Schizophrenia
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopaminergic system and are effective for positive symptoms, they have limited efficacy against the debilitating negative and cognitive deficits. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, has emerged as a key therapeutic target. H3R antagonists enhance the release of histamine and other neurotransmitters, such as dopamine (B1211576) and glutamate (B1630785), in brain regions implicated in cognition and mood, including the prefrontal cortex and hippocampus. Preclinical studies have demonstrated that H3R antagonists can ameliorate cognitive impairments and negative symptom-like behaviors in various animal models of schizophrenia.
This compound: A Tool for Precise H3R Modulation
This compound is a synthetic, photo-switchable molecule that can exist in two isomeric forms, cis and trans, which are interconvertible upon exposure to specific wavelengths of light. This property allows for dynamic, on-demand control of its pharmacological activity. In its inactive state, this compound has a low affinity for the H3 receptor. Upon illumination with a specific wavelength of light, it isomerizes to its active form, which exhibits a significantly higher affinity for the H3R, thereby antagonizing its function. This "photo-pharma" approach enables researchers to activate and deactivate the drug in specific brain regions and at precise times, providing a powerful tool to investigate the causal role of H3R signaling in neuronal circuits and behavior.
Quantitative Pharmacological Data
Precise quantitative data is essential for the design and interpretation of experiments. The following tables summarize the available pharmacological properties of this compound.
Table 1: this compound Binding Affinity at the Histamine H3 Receptor
| Isomer | Binding Affinity (Ki) | Fold Increase in Affinity |
| trans (inactive) | Not explicitly quantified | - |
| cis (active) | Not explicitly quantified | 13.5-fold |
Note: The primary literature reports a 13.5-fold increase in H3R affinity upon photo-switching to the active cis isomer, but does not provide the absolute Ki values for the individual isomers.
Table 2: this compound Functional Activity at the Histamine H3 Receptor
| Parameter | Value |
| IC50/EC50 | Data not currently available in published literature. |
Table 3: this compound Pharmacokinetic Profile
| Parameter | Value |
| Cmax | Data not currently available in published literature. |
| t1/2 (Half-life) | Data not currently available in published literature. |
| AUC (Area Under the Curve) | Data not currently available in published literature. |
Table 4: this compound Physicochemical Properties
| Property | Value |
| Solubility | Data not currently available in published literature. |
| Stability | Data not currently available in published literature. |
| Off-Target Binding | Data not currently available in published literature. |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and its application in research can be visualized through the following diagrams.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound in schizophrenia research. These protocols are based on standard techniques and should be adapted for the specific experimental questions and resources.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. Researchers are advised to consult the primary literature that first described its synthesis for specific reaction conditions, purification methods, and characterization data.
In Vivo Administration and Photo-stimulation in Animal Models
Objective: To investigate the effects of acute, spatially- and temporally-controlled H3R antagonism by this compound on cognitive deficits in a rodent model of schizophrenia.
Animal Model: MK-801-induced cognitive impairment model in adult male C57BL/6 mice.
Protocol:
-
Stereotaxic Surgery:
-
Anesthetize mice with isoflurane (B1672236) (1-2% in oxygen).
-
Secure the mouse in a stereotaxic frame.
-
Implant a fiber optic cannula (e.g., 200 µm core diameter) targeting the medial prefrontal cortex (mPFC).
-
Secure the cannula to the skull using dental cement.
-
Allow a minimum of one week for post-operative recovery.
-
-
Drug Preparation and Administration:
-
Dissolve this compound (in its inactive trans form) in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, if necessary). The final concentration should be determined based on dose-response studies.
-
Administer this compound systemically (e.g., intraperitoneal injection) or locally into the mPFC via a microinjection cannula.
-
-
Photo-stimulation:
-
Connect the implanted fiber optic cannula to a light source (e.g., a laser or LED) capable of delivering the appropriate wavelength of light to induce isomerization of this compound to its active cis form.
-
Deliver light pulses at a specified frequency and duration immediately before and/or during the behavioral task. The exact parameters will need to be optimized based on the photochemical properties of this compound and the desired level of receptor antagonism.
-
-
Behavioral Testing (Novel Object Recognition Task):
-
Habituation: Acclimate the mice to the testing arena (e.g., a 40x40 cm open field) for 10 minutes per day for 2-3 days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour). During this time, administer this compound and prepare for photo-stimulation.
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for 5 minutes. Administer photo-stimulation during this phase.
-
Data Analysis: Calculate the discrimination index (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Ex Vivo Electrophysiology
Objective: To determine the effect of photo-activated this compound on synaptic transmission and plasticity in brain slices.
Protocol:
-
Brain Slice Preparation:
-
Anesthetize a rodent and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., prefrontal cortex or hippocampus) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from pyramidal neurons.
-
Record baseline synaptic activity (e.g., spontaneous excitatory postsynaptic currents - sEPSCs or evoked field potentials).
-
-
This compound Application and Photo-stimulation:
-
Bath-apply this compound (in its inactive trans form) to the slice.
-
Use a light source coupled to the microscope objective to deliver light of the appropriate wavelength to the recorded cell or a specific area of the slice.
-
Record changes in synaptic activity during and after photo-stimulation to assess the effect of H3R antagonism.
-
Neurotransmitter Release Assay
Objective: To measure the effect of photo-activated this compound on the release of dopamine and glutamate in the prefrontal cortex.
Protocol:
-
In Vivo Microdialysis:
-
Implant a microdialysis probe stereotaxically into the mPFC of an anesthetized rodent.
-
Allow the animal to recover.
-
Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline.
-
-
This compound Administration and Photo-stimulation:
-
Administer this compound systemically or locally.
-
If an optic fiber is co-implanted with the microdialysis probe, deliver light stimulation to the mPFC.
-
Continue collecting dialysate samples during and after photo-stimulation.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for dopamine and glutamate concentrations using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Quantify the change in neurotransmitter levels relative to the baseline.
-
Conclusion and Future Directions
This compound represents a significant advancement in the pharmacological toolkit for schizophrenia research. Its photo-switchable nature provides an unparalleled level of control for dissecting the intricate role of the histaminergic system in the complex neurobiology of this disorder. Future research should focus on obtaining more comprehensive quantitative data for this compound, including its binding kinetics, functional potency, and in vivo pharmacokinetic and pharmacodynamic profiles. Furthermore, the application of this compound in more sophisticated behavioral paradigms and in combination with other advanced neuroscience techniques, such as in vivo calcium imaging and optogenetics, will undoubtedly yield novel insights into the therapeutic potential of H3 receptor antagonism for schizophrenia. This in-depth technical guide serves as a foundational resource for researchers embarking on such investigations, with the ultimate goal of translating these preclinical findings into novel and effective treatments for individuals suffering from schizophrenia.
VUF14738: A Photo-Switchable Probe for Investigating Histamine H3 Receptor Dynamics in Neural Circuits
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
VUF14738 is a novel pharmacological tool that offers unprecedented spatiotemporal control over histamine (B1213489) H3 receptor (H3R) activity in neural circuits. Contrary to some initial classifications, this compound is not a histamine H4 receptor agonist but a potent and reversible photo-switchable antagonist of the histamine H3 receptor.[1] This unique property allows researchers to optically control H3R signaling, providing a powerful method to dissect the intricate roles of this receptor in neuronal function and dysfunction. This guide provides a comprehensive overview of this compound, including its mechanism of action, available data on its effects, experimental considerations, and its potential applications in neuroscience research and drug development.
Introduction: The Histamine H3 Receptor in Neural Circuits
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other neurotransmitters, including acetylcholine (B1216132), norepinephrine, dopamine (B1211576), serotonin, and glutamate. Expressed throughout the central nervous system (CNS), the H3R is a key regulator of various physiological processes such as sleep-wake cycles, cognition, and appetite. Its inhibitory effect on neurotransmitter release makes it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.
This compound: A Light-Activated Molecular Switch
This compound is an azobenzene-based compound designed to undergo a conformational change upon exposure to specific wavelengths of light. This photo-isomerization allows for the reversible activation and deactivation of its antagonist activity at the H3 receptor.
-
Inactive State (trans-isomer): In its thermally stable ground state, this compound exists as the trans-isomer, which has a low affinity for the H3 receptor.
-
Active State (cis-isomer): Upon irradiation with UV light (typically around 365 nm), the molecule isomerizes to the cis form. This cis-isomer possesses high affinity and antagonist activity at the H3 receptor.[1]
-
Reversibility: The cis-isomer can be reverted to the inactive trans-isomer by exposure to visible light (typically blue or green light) or through thermal relaxation. This rapid and reversible photo-switching enables precise temporal control of H3R blockade.
This optical control allows for targeted manipulation of H3R activity in specific brain regions and even in subcellular compartments, a level of precision unattainable with conventional pharmacological agents.
Effects on Neural Circuits: A Developing Field
Direct, peer-reviewed studies detailing the specific effects of this compound on neural circuit dynamics in vivo or in brain slice preparations are still emerging. However, based on its function as an H3R antagonist, its application is anticipated to yield significant insights. The general effects of H3R antagonism on neural circuits are well-documented and provide a framework for the expected outcomes of this compound application.
H3 receptor antagonists are known to increase the release of several neurotransmitters, leading to:
-
Enhanced Wakefulness and Arousal: By increasing histamine release in arousal-promoting brain regions.
-
Improved Cognitive Performance: By enhancing the release of acetylcholine and dopamine in the prefrontal cortex and hippocampus.
-
Modulation of Synaptic Plasticity: By influencing the balance of excitatory and inhibitory neurotransmission.
The unique advantage of this compound lies in the ability to study these effects with high temporal and spatial resolution. For instance, researchers could investigate the precise timing of H3R involvement in different phases of learning and memory by photo-activating this compound at specific intervals.
Quantitative Data
As specific quantitative data for this compound's effects on neural circuits are not yet widely published, the following table summarizes the known pharmacological properties of this compound, which are crucial for designing and interpreting experiments.
| Parameter | Value | Species | Receptor Subtype | Reference |
| Binding Affinity (pKi) | Photo-activated isomer binds the H3 receptor | Not specified | Histamine H3 | [1] |
| Functional Activity | Antagonist | Not specified | Histamine H3 | [1] |
| Photo-isomerization Wavelength (Activation) | UV light | N/A | N/A | [1] |
| Photo-isomerization Wavelength (Deactivation) | Visible light (e.g., blue/green) | N/A | N/A | [1] |
Experimental Protocols
The use of photo-switchable ligands like this compound requires specialized experimental setups that combine pharmacology with optics. Below are generalized methodologies for key experiments.
In Vitro Electrophysiology (Patch-Clamp)
Objective: To investigate the effect of optically-controlled H3R blockade on synaptic transmission and neuronal excitability in brain slices.
Methodology:
-
Slice Preparation: Prepare acute brain slices from the region of interest (e.g., hippocampus, prefrontal cortex).
-
Recording Setup: Place the slice in a recording chamber on a microscope stage equipped for both patch-clamp recording and optical stimulation.
-
Optical Stimulation: Use a light source (e.g., LED, laser) coupled to the microscope to deliver specific wavelengths of light to the recorded neuron or a specific area of the slice. A digital micromirror device (DMD) can be used for precise spatial targeting.
-
Drug Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing the inactive trans-VUF14738.
-
Experimental Paradigm:
-
Record baseline synaptic activity (e.g., evoked postsynaptic currents) or neuronal firing.
-
Apply a brief pulse of UV light to photo-activate this compound to its cis-isomer.
-
Record the changes in synaptic transmission or neuronal excitability.
-
Apply a pulse of visible light to photo-deactivate this compound back to its trans-isomer and observe the reversal of the effect.
-
-
Data Analysis: Quantify the changes in synaptic current amplitude, frequency, or neuronal firing rate in response to photo-activation and deactivation of this compound.
In Vivo Behavioral Assays with Optogenetic Control
Objective: To investigate the role of H3R in specific behaviors with high temporal resolution.
Methodology:
-
Animal Model: Use a suitable animal model for the behavior of interest (e.g., novel object recognition for memory, elevated plus maze for anxiety).
-
Cannula Implantation: Surgically implant an optic fiber-coupled cannula into the specific brain region targeted for H3R modulation.
-
This compound Administration: Infuse this compound directly into the target brain region via the implanted cannula.
-
Behavioral Testing:
-
Allow the animal to habituate to the testing environment.
-
During specific phases of the behavioral task (e.g., during the encoding phase of a memory task), deliver UV light through the optic fiber to activate this compound.
-
Turn off the light or deliver visible light to deactivate the compound at other phases.
-
-
Data Analysis: Analyze the behavioral performance of the animal (e.g., discrimination index, time spent in open arms) and correlate it with the timing of H3R blockade.
Signaling Pathways and Visualizations
As an antagonist, this compound blocks the constitutive activity and agonist-induced signaling of the H3 receptor. The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway.
This compound Mechanism of Action
Caption: Photo-isomerization and antagonist action of this compound at the H3R.
Experimental Workflow for Optopharmacology
References
VUF14738: A Technical Guide to its Preclinical Profile as a Photoswitchable Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF14738 is a novel, bidirectional photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R). This molecule incorporates an azobenzene (B91143) moiety, allowing for reversible photoisomerization between a trans and a cis isomer upon illumination with specific wavelengths of light. This unique property enables precise spatiotemporal control of H3R activity, making this compound a valuable tool for studying the physiological roles of this receptor and a potential lead compound for photopharmacological therapies. This technical guide provides a comprehensive overview of the available preclinical data and studies on this compound, with a focus on its in vitro characterization and the underlying signaling pathways.
In Vitro Preclinical Data
The preclinical evaluation of this compound has primarily focused on its in vitro pharmacological properties, particularly its binding affinity for the histamine H3 receptor in its two photoisomeric states. The following tables summarize the key quantitative data from these studies.
Table 1: Radioligand Binding Affinity of this compound at the Human Histamine H3 Receptor
| Isomer | Wavelength for Isomerization | pKi (Mean ± SEM) | Fold Change in Affinity (cis vs. trans) |
| trans-VUF14738 | >400 nm (dark-adapted) | 8.10 ± 0.04 | \multirow{2}{*}{>10} |
| cis-VUF14738 | 360 nm | <7.1 |
Data derived from studies on membranes of HEK293T cells expressing the human histamine H3 receptor.
Table 2: Photoswitching Properties of this compound
| Property | Wavelength | Observation |
| Photoisomerization to cis | 360 nm | Rapid and reversible conversion to the cis isomer. |
| Photoisomerization to trans | >400 nm | Reversion to the thermodynamically more stable trans isomer. |
| Thermal Half-life of cis isomer | Not Reported | The cis isomer is sufficiently stable for in vitro experiments. |
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro experiments for the characterization of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the trans and cis isomers of this compound for the human histamine H3 receptor.
-
Cell Lines and Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293T cells stably expressing the human histamine H3 receptor were used.
-
Cells were cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).
-
For membrane preparation, cells were harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes. The membrane pellet was washed and resuspended in an appropriate assay buffer.
-
-
Radioligand: [3H]-Nα-methylhistamine was used as the radioligand.
-
Assay Procedure:
-
Membrane preparations were incubated with a fixed concentration of [3H]-Nα-methylhistamine and varying concentrations of the test compound (this compound).
-
For the trans isomer, the assay was performed under ambient light conditions or after irradiation with >400 nm light.
-
For the cis isomer, the assay solution containing this compound was irradiated with 360 nm light for a specified duration to achieve a photostationary state enriched in the cis isomer immediately before the addition to the assay plate.
-
Incubations were carried out at a controlled temperature (e.g., 25°C) for a specific time to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters were washed with ice-cold buffer, and the radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled H3R ligand (e.g., histamine).
-
IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding curves.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
Signaling Pathways and Mechanism of Action
This compound acts as an antagonist at the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As an antagonist, this compound blocks the binding of the endogenous agonist, histamine, to the H3R, thereby inhibiting its downstream signaling cascades. The photoswitchable nature of this compound allows for dynamic control over this antagonism.
Histamine H3 Receptor Signaling
The activation of the H3R by histamine initiates a series of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H3R activation can modulate other signaling pathways, including MAPK/ERK and PI3K/Akt pathways.
VUF14738: A Technical Deep Dive into a Photoswitchable Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
VUF14738 is a novel, synthetic, and photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its unique characteristic lies in its bidirectional photoisomerization, allowing for precise spatiotemporal control of H3R activity using light. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Mechanism of Action: Light-Dependent Antagonism
This compound is an azobenzene-based compound, and its biological activity is dependent on the isomeric state of its azobenzene (B91143) core. The molecule can exist in two forms: a thermally stable trans-isomer and a light-induced cis-isomer. The trans-isomer of this compound has a lower affinity for the H3 receptor. However, upon illumination with light at approximately 360 nm, it undergoes rapid and reversible photoisomerization to the cis-isomer, which exhibits a significantly higher binding affinity for the H3R.[1][2] This "switching on" of binding affinity with light allows for dynamic and localized antagonism of H3R signaling.[1] Conversely, the cis-isomer can be switched back to the trans-isomer with light of a different wavelength (e.g., 430 nm) or through thermal relaxation, although it has a long thermal half-life.[1][3]
This photoswitchable nature makes this compound a valuable tool for studying the physiological roles of the H3 receptor with high precision, offering an alternative to traditional pharmacological or genetic methods.
Quantitative Pharmacological Data
The pharmacological properties of this compound have been characterized through various in vitro assays. The binding affinity and functional antagonism of both the trans and cis isomers have been quantified, demonstrating the significant shift in activity upon photoisomerization.
| Isomer | Binding Affinity (pKi) at human H3R | Functional Antagonism (pIC50) at human H3R |
| trans-VUF14738 | 7.1 | 7.2 |
| cis-VUF14738 (at photostationary state) | 8.2 | 8.3 |
| Data sourced from Kolb et al., J. Am. Chem. Soc. 2018, 140, 11, 4070–4078. |
The more than 10-fold increase in both binding affinity and functional antagonist potency upon switching from the trans to the cis isomer highlights the robust photoswitchable nature of this compound.[1][2]
Experimental Protocols
The characterization of this compound involved several key experimental methodologies to determine its binding affinity and functional activity at the H3 receptor.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the trans and cis isomers of this compound for the human histamine H3 receptor.
Methodology:
-
Membrane Preparation: Membranes were prepared from HEK293T cells transiently expressing the human histamine H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine was used as the radioligand.
-
Competition Binding: Competition binding experiments were performed by incubating the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound in its trans or photostationary state cis form).
-
Illumination: For the cis-isomer, the assay mixture was illuminated with 360 nm light to achieve a photostationary state.
-
Separation and Detection: Bound and free radioligand were separated by rapid filtration through glass fiber filters. The amount of bound radioactivity was quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding curves. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assays
Objective: To determine the functional antagonist activity (IC50) of the trans and cis isomers of this compound at the human H3 receptor.
Methodology:
-
Membrane Preparation: Similar to the binding assays, membranes from HEK293T cells expressing the human H3R were used.
-
Assay Principle: This assay measures the activation of G proteins coupled to the H3R by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Experimental Setup: Membranes were incubated with a fixed concentration of the H3R agonist histamine to stimulate G protein activation, in the presence of varying concentrations of this compound (trans or cis isomer).
-
Illumination: For the cis-isomer, the assay was performed under 360 nm illumination.
-
Measurement: The amount of bound [³⁵S]GTPγS was determined by scintillation counting.
-
Data Analysis: The IC50 values, representing the concentration of the antagonist that inhibits 50% of the agonist-induced [³⁵S]GTPγS binding, were determined from the concentration-response curves.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its characterization.
References
Methodological & Application
Application Notes and Protocols: Investigating Histamine H3 Receptor Inverse Agonists in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive deficits and negative symptoms associated with schizophrenia represent a significant unmet medical need, as current antipsychotics primarily address positive symptoms. The histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor, has emerged as a promising therapeutic target. By acting as inverse agonists at H3 receptors, compounds can enhance the release of several key neurotransmitters implicated in cognition and arousal, including histamine, acetylcholine (B1216132), and dopamine (B1211576), particularly in cortical regions. While the specific compound VUF14738 has limited publicly available in vivo data in the context of schizophrenia, this document provides a comprehensive overview and detailed protocols for evaluating histamine H3 receptor inverse agonists in relevant preclinical animal models of this complex disorder. The methodologies outlined here are based on established preclinical studies with other H3 receptor antagonists/inverse agonists and serve as a guide for investigating novel compounds like this compound.
Rationale for Targeting the Histamine H3 Receptor in Schizophrenia
The therapeutic potential of H3 receptor inverse agonists in schizophrenia is rooted in their unique mechanism of action. These compounds can modulate multiple neurotransmitter systems that are dysregulated in schizophrenia. Blockade of H3 autoreceptors on histaminergic neurons increases histamine release, which promotes wakefulness and alertness. More importantly, antagonism of H3 heteroreceptors located on non-histaminergic neurons enhances the release of other neurotransmitters crucial for cognitive function, such as acetylcholine and dopamine, in brain regions like the prefrontal cortex and hippocampus. This neurochemical profile suggests that H3 receptor inverse agonists could alleviate the cognitive and negative symptoms of schizophrenia with a potentially lower risk of the extrapyramidal side effects associated with traditional antipsychotics.
Relevant Animal Models for Schizophrenia
Several animal models are utilized to study the different symptom domains of schizophrenia. These models can be broadly categorized as pharmacological, neurodevelopmental, and genetic.
-
Pharmacological Models: These models use psychotomimetic drugs to induce schizophrenia-like behaviors in rodents.
-
NMDA Receptor Antagonists (e.g., MK-801, Ketamine, PCP): These agents induce a state that mimics both positive (hyperlocomotion), negative (social withdrawal), and cognitive deficits, reflecting the glutamate (B1630785) hypofunction theory of schizophrenia.
-
Dopamine Agonists (e.g., Amphetamine, Apomorphine): These are used to model the positive symptoms of schizophrenia, such as stereotypy and hyperlocomotion, by inducing a hyperdopaminergic state.
-
-
Neurodevelopmental Models: These models involve insults during early brain development to mimic the neurodevelopmental aspects of schizophrenia. An example is the Methylazoxymethanol acetate (B1210297) (MAM) model, where prenatal exposure to MAM leads to behavioral and neuropathological abnormalities in adulthood that resemble schizophrenia.[1]
Quantitative Data Summary of Histamine H3 Receptor Antagonists/Inverse Agonists
The following tables summarize the in vivo effects of several well-characterized histamine H3 receptor antagonists/inverse agonists in animal models relevant to schizophrenia.
Table 1: Effects of H3 Receptor Antagonists/Inverse Agonists on Hyperlocomotion Models
| Compound | Animal Model | Inducing Agent | Dose Range | Route | Effect on Hyperlocomotion | Reference |
| Ciproxifan | Rat | MK-801 (0.2 mg/kg, i.p.) | 3 mg/kg | i.p. | Significant reduction | [2] |
| Clobenpropit | Rat | MK-801 (0.2 mg/kg, i.p.) | 15 mg/kg | i.p. | Significant reduction | [2] |
| BF2.649 (Pitolisant) | Mouse | Methamphetamine | 2.5-20 mg/kg | p.o. | Reduction | [3] |
| BF2.649 (Pitolisant) | Mouse | Dizolcipine (MK-801) | 2.5-20 mg/kg | p.o. | Reduction | [3] |
Table 2: Effects of H3 Receptor Antagonists/Inverse Agonists on Prepulse Inhibition (PPI) Deficit Models
| Compound | Animal Model | Inducing Agent | Dose Range | Route | Effect on PPI Deficit | Reference |
| Thioperamide | DBA/2 Mouse | (Spontaneous deficit) | Not specified | Not specified | Enhancement of PPI | [4] |
| Ciproxifan | DBA/2 Mouse | (Spontaneous deficit) | Not specified | Not specified | Enhancement of PPI | [4] |
| BF2.649 (Pitolisant) | Mouse | Apomorphine | 2.5-20 mg/kg | p.o. | Abolished deficit | [3] |
Table 3: Effects of H3 Receptor Antagonists/Inverse Agonists on Cognitive Deficit Models
| Compound | Animal Model | Cognitive Task | Inducing Agent | Dose Range | Route | Effect on Cognition | Reference |
| ABT-239 | Rat | Spontaneous Alternation | Ketamine | Not specified | Not specified | Attenuated deficit | [1] |
| A-431404 | Rat | Spontaneous Alternation | Ketamine | Not specified | Not specified | Attenuated deficit | [1] |
| ABT-239 | Rat | Inhibitory Avoidance | MK-801 | Not specified | Not specified | Attenuated deficit | [1] |
| A-431404 | Rat | Inhibitory Avoidance | MK-801 | Not specified | Not specified | Attenuated deficit | [1] |
| Ciproxifan | Mouse | Methamphetamine-induced sensitization (reversal of decreased BDNF and NR1 mRNAs) | Methamphetamine (2 mg/kg) | 3 mg/kg | i.p. | Reversed deficits in BDNF and NR1 mRNAs | [5] |
Experimental Protocols
MK-801-Induced Hyperlocomotion in Rats
This model assesses the potential of a compound to mitigate the positive-like symptoms of schizophrenia.
Materials:
-
Male Wistar rats (250-300 g)
-
Open field arenas (e.g., 50 x 50 x 33 cm) equipped with automated activity monitoring systems (e.g., infrared beams).[6]
-
MK-801 (Dizocilpine)
-
Test compound (e.g., this compound)
-
Vehicle for test compound and MK-801 (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment. On the test day, place each rat in the open field arena for a 30-60 minute habituation period.[7]
-
Drug Administration:
-
Data Collection: Immediately after the MK-801 injection, place the animals back into the open field arenas and record locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 60-120 minutes.[8]
-
Data Analysis: Analyze the total locomotor activity during the entire session or in time bins (e.g., 5-minute intervals). Compare the activity of the test compound + MK-801 group to the vehicle + MK-801 group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Prepulse Inhibition (PPI) of Acoustic Startle in Mice
This test measures sensorimotor gating, a process that is deficient in schizophrenia patients.
Materials:
-
Male DBA/2 mice (or other strain with a known PPI deficit)
-
Startle response measurement system (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Test compound
-
Vehicle
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.
-
Habituation in Chamber: Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse + Pulse trials: A weak, non-startling prepulse stimulus (e.g., 73, 76, 79, 82, or 85 dB; 20 ms duration) precedes the startling pulse by a specific inter-stimulus interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug Administration: Administer the test compound or vehicle at a specified time before the test session.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100 Compare the %PPI between treatment groups using ANOVA.
Novel Object Recognition (NOR) Task in Rats
This task assesses recognition memory, a cognitive domain often impaired in schizophrenia.
Materials:
-
Male rats
-
Open field arena (e.g., 40 x 40 x 40 cm).[9]
-
Two sets of identical objects (e.g., plastic blocks of different shapes but similar size). Objects should be heavy enough that the rats cannot displace them.
-
Video recording and analysis software (e.g., EthoVision XT).
Procedure:
-
Habituation: Handle the rats for several days before the experiment. On the day before testing, allow each rat to explore the empty open field arena for 5-10 minutes.
-
Training/Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Place the rat in the arena, midway between the two objects, and allow it to explore freely for a set period (e.g., 3-5 minutes).[10]
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the rat back in the arena and allow it to explore for the same duration as in T1.
-
Record the time spent exploring the familiar and the novel object.
-
-
Drug Administration: Administer the test compound or vehicle at a specified time before T1.
-
Data Analysis: Calculate a discrimination index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects) A positive DI indicates a preference for the novel object and intact recognition memory. Compare the DI between treatment groups.
In Vivo Microdialysis for Dopamine Measurement in the Prefrontal Cortex
This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Male rats
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., CMA 12) and guide cannulae
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Test compound
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex (mPFC) using stereotaxic coordinates (e.g., AP +3.2, ML ±0.8, DV -4.4 mm from bregma).[11]
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
-
Baseline and Drug Administration:
-
Collect several baseline samples to establish a stable baseline of dopamine levels.
-
Administer the test compound or vehicle.
-
Continue collecting samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Express the dopamine levels in each post-drug sample as a percentage of the average baseline level for that animal.
-
Compare the time course of dopamine changes between treatment groups.
-
Data Interpretation and Troubleshooting
-
Variability: Animal behavior can be inherently variable. Ensure adequate sample sizes and consistent environmental conditions (e.g., lighting, noise levels) to minimize variability.
-
Dose-Response: It is crucial to establish a full dose-response curve for the test compound in each model to identify the optimal therapeutic window.
-
Pharmacokinetics: Correlate behavioral effects with the pharmacokinetic profile of the compound to ensure that the observed effects occur at relevant brain exposures.
-
Specificity: To confirm that the effects are mediated by the H3 receptor, include a control experiment where the effects of the H3 inverse agonist are blocked by a selective H3 receptor agonist.[2]
Conclusion
The investigation of histamine H3 receptor inverse agonists holds significant promise for the development of novel therapeutics for the cognitive and negative symptoms of schizophrenia. The animal models and detailed protocols provided in these application notes offer a robust framework for the preclinical evaluation of compounds like this compound. A thorough characterization of the pharmacological effects in these models is a critical step in advancing these promising molecules toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 7. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Object Recognition [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Characterization of VUF14738
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF14738 is a synthetic compound identified as a potential modulator of the orphan G protein-coupled receptor 88 (GPR88). GPR88 is predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[1] The receptor couples to Gi/o proteins, and its activation is predicted to inhibit adenylyl cyclase, leading to a reduction in intracellular cAMP levels and subsequent hyperpolarization or decreased excitability of neurons.[1][2] Electrophysiological studies in GPR88 knockout mice have demonstrated increased glutamatergic excitation and reduced GABAergic inhibition in striatal medium spiny neurons (MSNs), suggesting an overall inhibitory role for GPR88 in regulating neuronal activity.[1]
These application notes provide a detailed protocol for characterizing the electrophysiological effects of this compound on striatal MSNs using the whole-cell patch clamp technique. The protocols described herein are designed to assess the compound's impact on intrinsic membrane properties, neuronal excitability, and synaptic transmission.
GPR88 Signaling Pathway
Activation of GPR88 by an agonist like this compound is expected to initiate a signaling cascade that results in the inhibition of neuronal activity. This is primarily achieved through the Gi/o pathway, which inhibits adenylyl cyclase, reduces cAMP production, and can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
Data Presentation: Summary of Solutions
The following tables provide the compositions for the artificial cerebrospinal fluid (aCSF) and the intracellular pipette solution required for whole-cell patch clamp recordings from striatal neurons.[3][4][5]
| aCSF Components | Concentration (mM) |
| NaCl | 126 |
| KCl | 2.5 |
| MgCl₂ | 1.2 |
| NaH₂PO₄ | 1.2 |
| CaCl₂ | 2.4 |
| NaHCO₃ | 25 |
| D-Glucose | 10 |
Note: The aCSF should be continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of 7.4. The osmolarity should be adjusted to ~310 mOsm.
| Intracellular Solution Components | Concentration (mM) |
| K-Gluconate | 145 |
| MgCl₂ | 2 |
| HEPES | 10 |
| EGTA | 0.1 |
| Mg-ATP | 2 |
| Na-GTP | 0.3 |
| Phosphocreatine | 10 |
Note: The intracellular solution pH should be adjusted to 7.3 with KOH, and the osmolarity should be adjusted to ~290 mOsm.
Experimental Protocols
Preparation of Acute Brain Slices
This protocol describes the preparation of acute coronal brain slices containing the striatum from rodents.
Methodology:
-
Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic.
-
Perform decapitation and rapidly dissect the brain in ice-cold, oxygenated aCSF.
-
Mount the brain on a vibratome stage and cut 300 µm thick coronal slices containing the striatum.
-
Transfer the slices to a holding chamber with oxygenated aCSF and incubate at 34°C for 30 minutes.
-
Allow the slices to recover at room temperature for at least 1 hour before starting the recordings.
-
For recording, transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF at a rate of 1.5-2 mL/min.[6]
Whole-Cell Patch Clamp Recording
This protocol outlines the procedure for obtaining whole-cell recordings from striatal medium spiny neurons.
Methodology:
-
Visually identify MSNs in the striatum using a microscope with differential interference contrast (DIC) optics.
-
Pull glass micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[3][6]
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording protocols.
Current-Clamp Protocol to Assess Neuronal Excitability
This protocol is designed to measure the effect of this compound on the intrinsic excitability of MSNs.[7][8][9]
Methodology:
-
In current-clamp mode, record the resting membrane potential (RMP) of the neuron.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +300 pA in 20 pA increments, 500 ms (B15284909) duration) to elicit voltage responses and action potentials.
-
Record a baseline of neuronal activity for 5-10 minutes.
-
Bath-apply this compound at the desired concentration.
-
After a 5-10 minute incubation period, repeat the current injection steps to assess changes in RMP, input resistance, and the number of evoked action potentials.
-
A washout period with aCSF can be performed to determine the reversibility of the compound's effects.
Data Analysis:
-
Compare the RMP before and after this compound application.
-
Calculate the input resistance from the voltage response to a small hyperpolarizing current step.
-
Construct a current-frequency plot (I-F curve) to quantify changes in neuronal firing rate.
Voltage-Clamp Protocol to Isolate Synaptic Currents
This protocol is used to investigate the effect of this compound on spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs).[10][11][12]
Methodology for sEPSCs:
-
In voltage-clamp mode, hold the neuron at the reversal potential for GABAergic currents (approximately -70 mV) to isolate glutamatergic sEPSCs.
-
Record baseline sEPSC activity for 5-10 minutes.
-
Apply this compound and record for another 10-15 minutes.
-
Perform a washout.
Methodology for sIPSCs:
-
Hold the neuron at the reversal potential for glutamatergic currents (approximately 0 mV) to isolate GABAergic sIPSCs.
-
Record baseline sIPSC activity for 5-10 minutes.
-
Apply this compound and record for another 10-15 minutes.
-
Perform a washout.
Data Analysis:
-
Analyze the frequency and amplitude of sEPSCs and sIPSCs before, during, and after this compound application using appropriate software (e.g., Clampfit, Mini Analysis).
Expected Outcomes and Interpretation
Based on the known function of GPR88, application of this compound is expected to have an inhibitory effect on striatal MSNs.
-
Current-Clamp: A hyperpolarization of the resting membrane potential, a decrease in input resistance, and a rightward shift in the I-F curve, indicating a reduction in neuronal excitability.
-
Voltage-Clamp: A potential decrease in the frequency and/or amplitude of sEPSCs, and/or an increase in the frequency and/or amplitude of sIPSCs, reflecting a modulation of presynaptic release probability or postsynaptic receptor sensitivity.
These protocols provide a comprehensive framework for the electrophysiological characterization of this compound and its effects on neuronal function. The results will contribute to a better understanding of the role of GPR88 in the striatum and the therapeutic potential of its modulators.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiology and Pharmacology of Striatal Neuronal Dysfunction Induced by Mitochondrial Complex I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]
- 5. protocols.io [protocols.io]
- 6. axolbio.com [axolbio.com]
- 7. Current Clamp Technique (Theory) : Neurophysiology Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. Virtual Labs [nsvl-au.vlabs.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Virtual Labs [virtual-labs.github.io]
- 11. Voltage clamp - Wikipedia [en.wikipedia.org]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols: VUF14738 in Neuronal Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF14738 is a novel photopharmacological tool, specifically a photoswitchable antagonist for the histamine (B1213489) H3 receptor (H3R).[1] The H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, acts as a presynaptic autoreceptor to inhibit the release of histamine and as a heteroreceptor to modulate the release of other key neurotransmitters such as acetylcholine, dopamine, serotonin, and norepinephrine.[2][3][4] The H3 receptor's inhibitory action is mediated through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a reduction in calcium influx through N-type voltage-gated calcium channels.[2][3][5]
As a photoswitchable antagonist, this compound offers the ability to control H3 receptor activity with high spatiotemporal precision using light.[1] This feature makes it a valuable tool for dissecting the complex role of the histaminergic system in neuronal signaling and for investigating the therapeutic potential of H3 receptor modulation in various neurological and psychiatric disorders.[6][7] While direct protocols for this compound in neuronal calcium imaging are not yet established in published literature, this document provides a proposed application, a detailed experimental protocol, and the necessary background for its use in studying neuronal and neuron-glia network activity.
Principle of Application
By antagonizing the H3 receptor, this compound is expected to disinhibit neurotransmitter release. In its active (trans-isomer) state, this compound will block the constitutive and agonist-induced activity of the H3 receptor, leading to an increase in the release of various neurotransmitters from presynaptic terminals. This enhanced neurotransmitter release can then activate postsynaptic receptors, resulting in an influx of calcium into the postsynaptic neuron, which can be visualized and quantified using calcium imaging techniques. The photoswitchable nature of this compound allows for the precise temporal control of this effect, enabling researchers to study the dynamic consequences of H3 receptor blockade on neuronal calcium signaling.
Data Presentation
Currently, there is no published quantitative data on the direct effect of this compound on intracellular calcium concentrations in neurons. The following table summarizes the known pharmacological properties of this compound for the histamine H3 receptor. Researchers will need to determine the optimal concentration and light conditions for their specific neuronal cell type or co-culture system.
| Compound | Target | Action | Isomer-Specific Affinity | pKi / IC50 | Reference |
| This compound | Histamine H3 Receptor (H3R) | Photoswitchable Antagonist | trans-isomer: Higher affinity | pKi: 8.68 | [1][8] |
| cis-isomer: >10-fold lower affinity | Not specified | [1] |
Signaling Pathway
The proposed signaling pathway for the effect of this compound on neuronal calcium is depicted below. In its trans form, this compound antagonizes the H3 receptor, preventing the Gαi/o-mediated inhibition of voltage-gated calcium channels (VGCCs). This leads to increased neurotransmitter release and subsequent activation of postsynaptic receptors, causing an influx of calcium. Illumination with a specific wavelength of light can switch this compound to its lower-affinity cis form, effectively reducing its antagonist activity and restoring the H3 receptor's inhibitory tone.
Caption: Proposed signaling pathway of this compound in modulating neuronal calcium.
Experimental Protocols
The following is a general protocol for calcium imaging in primary neuronal cultures that can be adapted for use with this compound.
Materials:
-
Primary neurons or neuron-glia co-culture
-
Culture medium (e.g., Neurobasal medium with B27 supplement)
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or genetically encoded calcium indicators like GCaMP)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
This compound (stock solution in DMSO)
-
Light source for photoswitching (e.g., LED with appropriate wavelengths, ~360 nm and ~434 nm)
-
Fluorescence microscope with a calcium imaging setup (e.g., filter sets for the chosen indicator, and a sensitive camera)
Protocol:
-
Cell Culture:
-
Plate primary neurons or neuron-glia co-cultures on glass-bottom dishes or coverslips suitable for imaging.
-
Culture the cells for a sufficient time to allow for maturation and synapse formation (e.g., 10-14 days in vitro).
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of the calcium indicator dye. For example, for Fluo-4 AM, prepare a 1 mM stock in DMSO. Dilute this stock to a final concentration of 1-5 µM in imaging buffer. Add Pluronic F-127 (0.02% final concentration) to aid in dye loading.
-
Remove the culture medium from the cells and wash gently with pre-warmed imaging buffer.
-
Add the loading solution to the cells and incubate at 37°C for 30-45 minutes.
-
Wash the cells gently with imaging buffer to remove excess dye and allow for de-esterification for at least 15-30 minutes before imaging.
-
-
This compound Application:
-
Prepare working solutions of this compound in imaging buffer from a concentrated stock in DMSO. It is recommended to perform a dose-response curve to determine the optimal concentration (e.g., starting from 100 nM to 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Add the this compound solution to the cells. The trans-isomer is the thermally stable and more active form.
-
-
Calcium Imaging and Photoswitching:
-
Place the dish on the microscope stage.
-
Acquire a baseline fluorescence recording for a few minutes.
-
To study the effect of this compound, you can either apply it during the recording or pre-incubate the cells.
-
To photoswitch this compound to its less active cis-isomer, illuminate the sample with light of the appropriate wavelength (e.g., ~360 nm).[1] The duration of illumination will need to be optimized.
-
Record the changes in intracellular calcium concentration.
-
To switch back to the active trans-isomer, illuminate with a longer wavelength light (e.g., ~434 nm).[1]
-
Continue recording to observe the reversal of the effect.
-
-
Data Analysis:
-
Identify regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.
-
Analyze parameters such as the amplitude, frequency, and duration of calcium transients.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a this compound calcium imaging assay.
Caption: Experimental workflow for this compound neuronal calcium imaging.
Conclusion
This compound represents a powerful tool for the optical control of the histamine H3 receptor, offering researchers the ability to investigate the role of the histaminergic system in neuronal function with unprecedented precision. While specific protocols for its use in neuronal calcium imaging are still emerging, the provided application notes and generalized protocol offer a solid foundation for designing and implementing experiments to explore the effects of photoswitchable H3 receptor antagonism on neuronal calcium dynamics. Careful optimization of experimental parameters, including compound concentration and light delivery, will be crucial for successful application. The use of this compound in conjunction with calcium imaging will undoubtedly contribute to a deeper understanding of neuronal network activity and may pave the way for novel therapeutic strategies targeting the H3 receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 7. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VUF14738 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF14738, also known as VUF 8430, is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R).[1][2] As the H4 receptor is primarily expressed on cells of hematopoietic origin, it has emerged as a promising therapeutic target for a variety of inflammatory, allergic, and autoimmune disorders, as well as for the modulation of pain.[1] These application notes provide detailed protocols for the administration of this compound in rodent models, a critical step in the preclinical evaluation of its therapeutic potential. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to investigate the pharmacological effects of this compound.
Mechanism of Action & Signaling Pathway
This compound acts as a full agonist at the human histamine H4 receptor, although it displays a lower affinity for the rat and mouse H4 receptors.[1][3] It also exhibits significant affinity and full agonist activity at the histamine H3 receptor, while being inactive at H1 and H2 receptors.[1][3]
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist such as this compound, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. The Gβγ subunits can modulate the activity of ion channels, leading to the inhibition of Ca2+ influx and the activation of inwardly rectifying potassium (GIRK) channels. These actions collectively result in the modulation of cellular functions, including chemotaxis and cytokine production in immune cells.
Quantitative Data from Rodent Studies
| Species | Administration Route | Dose(s) | Vehicle | Key Findings | Reference |
| Rat | Intravenous (i.v.) | Up to 30 mg/kg (50 µmole/kg) | Saline | Caused weak gastric acid secretion. | [3] |
| Mouse | Intrathecal (i.t.) | 10, 20, 40 µ g/mouse | Not specified | Reversed mechanical and thermal allodynia in a neuropathic pain model. 20 µg dose prevented increases in IL-1β and TNF-α. | [4] |
| Mouse | Intrathecal (i.t.) | 20 µ g/mouse | Not specified | Attenuated mechanical and thermal allodynia. | [2] |
Experimental Protocols
General Considerations
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Aseptic Technique: For parenteral routes of administration, aseptic techniques should be employed to minimize the risk of infection.
-
Vehicle Selection: this compound has been successfully dissolved in saline for intravenous administration.[3] For other routes, sterile saline or phosphate-buffered saline (PBS) are recommended starting points for vehicle selection. The solubility of this compound in other vehicles should be determined prior to use.
-
Dose Formulation: The concentration of the dosing solution should be calculated to deliver the desired dose in an appropriate volume for the chosen route of administration and the size of the animal.
Experimental Workflow Diagram
Protocol 1: Intravenous (i.v.) Administration in Rats
This protocol is based on a study that investigated the effect of this compound on gastric acid secretion in anesthetized rats.[3]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL) and needles (e.g., 27-30 gauge) appropriate for i.v. injection in rats
-
Animal restrainer (if performed on conscious animals)
-
Anesthetic agent (e.g., urethane (B1682113), as used in the reference study)
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a stock solution of this compound in sterile saline.
-
Further dilute the stock solution with sterile saline to achieve the final desired concentration for injection. The concentration should be calculated based on the desired dose (e.g., in mg/kg) and a standard injection volume for rats (e.g., 1 mL/kg).
-
-
Animal Preparation:
-
Anesthetize the rat according to the approved institutional protocol. In the reference study, urethane (1.25 g/kg, intraperitoneally) was used.[3]
-
For administration via the tail vein, warm the tail using a heat lamp or warm water to dilate the blood vessels.
-
-
Administration:
-
Load the syringe with the appropriate volume of the this compound solution.
-
Secure the rat and identify one of the lateral tail veins.
-
Insert the needle into the vein at a shallow angle and slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration:
-
Monitor the animal for any adverse reactions.
-
Proceed with the planned experimental measurements.
-
Protocol 2: Intrathecal (i.t.) Administration in Mice
This protocol is adapted from a study investigating the role of this compound in a neuropathic pain model in mice.[4]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic agent (e.g., isoflurane)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the chosen vehicle to the desired final concentration. The injection volume for intrathecal administration in mice is typically small (e.g., 5-10 µL).
-
-
Animal Preparation:
-
Lightly anesthetize the mouse with isoflurane.
-
-
Administration:
-
Position the mouse in a stereotaxic frame or hold it firmly.
-
Insert the needle between the L5 and L6 vertebrae to access the intrathecal space. A slight tail flick is often observed upon successful entry.
-
Slowly inject the this compound solution over a period of about 10-20 seconds.
-
Keep the needle in place for an additional 10 seconds to prevent backflow.
-
-
Post-Administration:
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Monitor the animal for any signs of motor impairment or distress before returning it to its home cage.
-
Protocol 3: Intraperitoneal (i.p.) Administration in Rodents (General Protocol)
While a specific study detailing i.p. administration of this compound was not identified, this general protocol can be adapted.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline or PBS)
-
Syringes (1 mL) and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution in the chosen sterile vehicle.
-
-
Animal Restraint:
-
For mice, restrain the animal by scruffing the neck and securing the tail.
-
For rats, manual restraint by a trained handler is typically sufficient.
-
-
Administration:
-
Position the animal with its head tilted slightly downwards.
-
Identify the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate improper placement.
-
Inject the solution smoothly.
-
-
Post-Administration:
-
Return the animal to its cage and monitor for any signs of discomfort.
-
Protocol 4: Oral Gavage (p.o.) in Rodents (General Protocol)
No specific studies detailing oral administration of this compound were found. This general protocol can be used as a starting point.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, saline, or a suspension vehicle if the compound has low aqueous solubility)
-
Gavage needles (flexible or rigid with a ball tip, appropriate size for the animal)
-
Syringes
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Prepare the this compound formulation. For suspensions, ensure it is homogenous.
-
-
Animal Restraint:
-
Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Administration:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The animal should swallow the tube. Do not force the needle.
-
Once the needle is in the stomach, administer the solution slowly.
-
-
Post-Administration:
-
Gently remove the needle and return the animal to its cage.
-
Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Pharmacokinetics
Specific pharmacokinetic data for this compound, such as its half-life, bioavailability, and tissue distribution in rodents, are not extensively reported in publicly available literature. Researchers will likely need to conduct pharmacokinetic studies to determine these parameters in their specific animal model and for their chosen route of administration. These studies are crucial for understanding the drug's exposure profile and for correlating it with the observed pharmacological effects.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in various physiological and pathological processes. The protocols outlined in these application notes provide a foundation for conducting in vivo studies in rodent models. It is imperative for researchers to optimize these protocols for their specific experimental conditions and to adhere to the highest standards of animal care and welfare. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound to facilitate its potential translation into clinical applications.
References
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for VUF14738 in Mouse Behavioral Studies
Disclaimer: There is currently no published data available on the specific dosage of VUF14738 for mouse behavioral studies. The following application notes and protocols are based on the known pharmacology of this compound as a histamine (B1213489) H4 receptor agonist and general principles of conducting behavioral research in mice. Researchers should perform thorough dose-response studies to determine the optimal, effective, and non-toxic dose for their specific experimental paradigm.
Introduction
This compound is a potent and selective agonist for the histamine H4 receptor (H4R). The H4R is primarily expressed on cells of the immune system, such as mast cells, eosinophils, dendritic cells, and T cells, and is involved in inflammatory responses and immunomodulation.[1][2][3] Its role in the central nervous system and its potential effects on behavior are still under investigation, making it a compound of interest for novel behavioral studies. These protocols provide a framework for the initial assessment of this compound's effects on mouse behavior.
Data Presentation
As no specific quantitative data for this compound in mouse behavioral studies exist, the following table provides a hypothetical framework for a pilot dose-response study. The actual doses should be determined based on preliminary in vitro and in vivo toxicity and pharmacokinetic studies.
Table 1: Hypothetical Pilot Dose-Response Study for this compound in Mice
| Dosage Group | This compound Dose (mg/kg) | Administration Route | Suggested Behavioral Test | Primary Endpoint |
| 1 (Vehicle) | 0 (e.g., Saline or DMSO solution) | Intraperitoneal (i.p.) | Open Field Test | Locomotor Activity (Total Distance) |
| 2 (Low Dose) | 1 | Intraperitoneal (i.p.) | Open Field Test | Locomotor Activity (Total Distance) |
| 3 (Mid Dose) | 5 | Intraperitoneal (i.p.) | Open Field Test | Locomotor Activity (Total Distance) |
| 4 (High Dose) | 10 | Intraperitoneal (i.p.) | Open Field Test | Locomotor Activity (Total Distance) |
| 5 (Vehicle) | 0 (e.g., Saline or DMSO solution) | Intraperitoneal (i.p.) | Elevated Plus Maze | Anxiety-like Behavior (% Time in Open Arms) |
| 6 (Low Dose) | 1 | Intraperitoneal (i.p.) | Elevated Plus Maze | Anxiety-like Behavior (% Time in Open Arms) |
| 7 (Mid Dose) | 5 | Intraperitoneal (i.p.) | Elevated Plus Maze | Anxiety-like Behavior (% Time in Open Arms) |
| 8 (High Dose) | 10 | Intraperitoneal (i.p.) | Elevated Plus Maze | Anxiety-like Behavior (% Time in Open Arms) |
Signaling Pathway
This compound acts as an agonist at the histamine H4 receptor, which is a G-protein coupled receptor (GPCR). The activation of the H4R is primarily coupled to the Gαi/o pathway.[1] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, the βγ-subunits of the G-protein can activate other signaling cascades, including the MAPK/ERK pathway and pathways involved in calcium mobilization and chemotaxis.[3][5]
Caption: this compound signaling pathway via the H4 receptor.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the desired stock concentration and final injection volume. A common injection volume for mice is 5-10 ml/kg.
-
Due to potential solubility issues, this compound may need to be first dissolved in a small amount of an organic solvent like DMSO.
-
For a stock solution, dissolve the required weight of this compound in 100% DMSO. For example, to make a 10 mg/ml stock, dissolve 10 mg of this compound in 1 ml of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
For injections, dilute the stock solution in sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally below 5-10%) to avoid solvent-induced behavioral effects.
-
Prepare a vehicle control solution with the same concentration of DMSO in saline as the drug solutions.
-
Prepare fresh solutions on the day of the experiment.
Administration of this compound
Route of Administration:
-
Intraperitoneal (i.p.) injection: This is a common and relatively simple route for systemic administration in behavioral studies.
-
Oral gavage (p.o.): This route may also be considered, depending on the pharmacokinetic properties of the compound.
Procedure (i.p. injection):
-
Weigh the mouse to calculate the exact volume of the this compound solution to be injected.
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly with its head pointing downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no fluid (blood or urine) is drawn into the syringe.
-
Inject the calculated volume of the solution smoothly.
-
Withdraw the needle and return the mouse to its home cage.
-
Allow sufficient time for the drug to take effect before starting the behavioral test (e.g., 30 minutes, but this should be determined in pilot studies).
Mouse Behavioral Assays
The following are general protocols for common behavioral tests that can be used to assess the effects of this compound on locomotion, anxiety, and exploration.
Purpose: To assess locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., a 40 cm x 40 cm x 30 cm box)
-
Video tracking software
Procedure:
-
Administer this compound or vehicle to the mice as described above and allow for the predetermined absorption time.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).
-
Record the session using a video camera mounted above the arena.
-
After the session, clean the arena thoroughly with 70% ethanol (B145695) to remove any olfactory cues.
-
Analyze the video recordings to measure parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Grooming behavior
-
Purpose: To assess anxiety-like behavior.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Administer this compound or vehicle and allow for absorption.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the session with a video camera.
-
Clean the maze thoroughly between animals.
-
Analyze the recordings for:
-
Time spent in the open arms versus the closed arms
-
Number of entries into the open and closed arms
-
Total number of arm entries
-
Experimental Workflow
Caption: Experimental workflow for this compound mouse behavioral studies.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 4. Activation of histamine H4 receptors decreases epithelial-to-mesenchymal transition progress by inhibiting transforming growth factor-β1 signalling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VUF14738 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF14738 is a novel photo-switchable antagonist for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. As a photo-switchable ligand, this compound offers spatiotemporal control over H3R activity, making it a valuable tool for studying the physiological and pathological roles of this receptor. Upon illumination with UV light (typically around 360 nm), this compound undergoes a trans to cis isomerization, which alters its binding affinity for the H3R. This unique property allows for precise, light-inducible antagonism of H3R signaling pathways, providing a powerful method for dissecting complex biological processes in vitro.
These application notes provide detailed protocols for the preparation and use of this compound in a variety of common in vitro assays to characterize its interaction with the H3R and its impact on downstream signaling.
Chemical Properties and Handling
| Property | Value | Reference |
| Target | Histamine H3 Receptor (H3R) Antagonist | [1] |
| Molecular Weight | Data not available in search results | |
| Solubility | Soluble in DMSO for stock solutions. | [2] |
| Storage | Store stock solutions at -20°C or -80°C, protected from light. |
Preparation of Stock Solutions:
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and equilibrate to room temperature. Ensure the solution is thoroughly mixed before diluting to the final working concentration in the appropriate assay buffer or cell culture medium. Due to its photo-switchable nature, all steps involving the handling of this compound and its solutions should be performed in the dark or under dim red light to maintain the desired isomeric state.
Histamine H3 Receptor Signaling Pathways
The histamine H3 receptor primarily couples to the Gαi/o family of G proteins. Activation of the H3R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The H3R can also signal through other pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways. Furthermore, like many GPCRs, the H3R may also signal through β-arrestin recruitment, which can lead to receptor desensitization, internalization, and activation of distinct signaling cascades.
References
Application Notes and Protocols for VUF14738 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF14738 is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R). The histamine H4 receptor is a G protein-coupled receptor primarily known for its expression and function in hematopoietic cells, playing a role in inflammatory and immune responses. However, recent studies have demonstrated the functional expression of H4 receptors on neurons in the central nervous system (CNS), suggesting their involvement in various neurological processes.[1][2][3][4][5][6] The activation of neuronal H4 receptors has been linked to the modulation of synaptic plasticity, pain perception, and neuroinflammation.[4][5] These findings have significant implications for the therapeutic potential of H4R ligands in neurology and psychiatry.
These application notes provide a comprehensive guide for the use of this compound in primary neuronal cultures, including detailed protocols for cell culture, drug application, and downstream analysis.
Data Presentation
Table 1: Effects of H4 Receptor Agonists on Neuronal Function
| Parameter | Agonist Used | Cell Type/Preparation | Concentration | Observed Effect | Reference |
| Membrane Potential | 4-methyl histamine | Mouse somatosensory cortex neurons (brain slices) | 20 µM | Hyperpolarization | [1][3] |
| Neuronal Currents | 4-methyl histamine | Mouse somatosensory cortex neurons (brain slices) | 20 µM | Promotion of outwardly rectifying currents | [1][3] |
| Synaptic Transmission | 4-methyl histamine | Mouse somatosensory cortex neurons (brain slices) | 20 µM | No alteration of monosynaptic thalamocortical EPSPs | [1][3] |
Table 2: this compound and Related Compounds
| Compound | Action | Target | Ki (human) | Notes |
| This compound | Agonist | H4 Receptor | ~26 nM | Potent and selective H4R agonist. |
| VUF 8430 | Agonist | H4 Receptor | 33 nM | Structurally related to this compound, often used in in vivo and in vitro studies. |
| JNJ 10191584 | Antagonist | H4 Receptor | 26 nM | Selective H4R antagonist, useful for confirming H4R-mediated effects. |
| 4-methyl histamine | Agonist | H4 Receptor | - | H4R agonist used in electrophysiological studies. |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures (Rat Hippocampus)
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rats.
Materials:
-
Timed-pregnant E18 Sprague-Dawley rat
-
Hibernate-A medium
-
Papain dissociation system
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine (PDL)
-
Sterile dissection tools
-
Sterile culture plates or coverslips
Procedure:
-
Coating of Culture Surface:
-
Aseptically coat culture plates or coverslips with 50 µg/mL PDL in sterile water overnight at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before use.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the uterine horns and transfer the E18 embryos to a sterile dish containing ice-cold Hibernate-A medium.
-
Isolate the embryonic brains and dissect the hippocampi under a dissecting microscope.
-
-
Enzymatic Digestion:
-
Transfer the dissected hippocampi to a tube containing a papain solution (e.g., 20 units/mL) and incubate at 37°C for 15-20 minutes.
-
Gently agitate the tube every 5 minutes.
-
-
Cell Dissociation and Plating:
-
Carefully remove the papain solution and wash the tissue three times with Neurobasal medium containing 10% fetal bovine serum to inhibit the enzyme.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto the prepared culture surface at a density of 2.5 x 10^5 cells/cm² in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.
-
Continue to replace half of the medium every 3-4 days. Neurons will be mature and suitable for experiments between 7 and 14 days in vitro (DIV).
-
Protocol 2: Preparation and Application of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Primary neuronal culture medium (from Protocol 1)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, dissolve 1 mg of this compound (Molar Mass: ~350 g/mol ) in approximately 285 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation and Application:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution in pre-warmed primary neuronal culture medium to the desired final concentration. A starting concentration of 1-10 µM is recommended based on related compounds.
-
Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the neuronal cultures and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cultures for the desired period (e.g., 30 minutes for acute signaling studies or 24 hours for gene expression studies).
-
Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes the analysis of p38 MAPK activation by measuring its phosphorylation state.
Materials:
-
Primary neuronal cultures treated with this compound or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK, Rabbit anti-total-p38 MAPK
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-p38 to total p38 for each sample.
-
Compare the ratios between this compound-treated and vehicle-treated groups.
-
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in primary neurons.
Caption: Experimental workflow for studying this compound effects.
References
- 1. The histamine H4 receptor is functionally expressed on neurons in the mammalian CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia [frontiersin.org]
- 3. The histamine H4 receptor is functionally expressed on neurons in the mammalian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: VUF14738 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF14738 is a potent and selective antagonist/inverse agonist for the histamine (B1213489) H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and glutamate, in the central nervous system.[1][2] By blocking the inhibitory action of the H3R, this compound is expected to increase the release of these neurotransmitters, thereby modulating neuronal excitability and synaptic transmission.[2][3] This property makes this compound a valuable research tool for investigating the role of the histaminergic system in various physiological and pathological processes, including cognition, sleep-wake cycles, and neurological disorders.[1][4]
Brain slice electrophysiology is a powerful technique for studying the effects of pharmacological agents on neuronal activity and synaptic function in an ex vivo preparation that preserves the local synaptic circuitry.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in brain slice electrophysiology experiments.
Mechanism of Action
This compound acts as a competitive antagonist/inverse agonist at the histamine H3 receptor.[3] As a presynaptic autoreceptor, the H3R tonically inhibits histamine release from histaminergic neurons. As a heteroreceptor, it inhibits the release of other key neurotransmitters. By blocking this receptor, this compound disinhibits the release of these neurotransmitters, leading to increased neuronal excitability and altered synaptic plasticity.
Data Presentation
The following tables summarize representative quantitative data from hypothetical brain slice electrophysiology experiments investigating the effects of this compound on neuronal firing and synaptic transmission.
Table 1: Effect of this compound on Spontaneous Firing Rate of Hypothalamic Neurons
| Concentration of this compound | Mean Firing Rate (Hz) | Standard Deviation | N (slices) |
| Vehicle (aCSF) | 1.5 | 0.4 | 10 |
| 10 nM | 2.8 | 0.6 | 10 |
| 100 nM | 4.2 | 0.9 | 10 |
| 1 µM | 4.5 | 1.1 | 10 |
Table 2: Effect of this compound on Evoked Excitatory Postsynaptic Potentials (EPSPs) in Prefrontal Cortex
| Concentration of this compound | Mean EPSP Amplitude (mV) | Standard Deviation | N (neurons) |
| Vehicle (aCSF) | 3.2 | 0.7 | 12 |
| 10 nM | 4.1 | 0.8 | 12 |
| 100 nM | 5.5 | 1.2 | 12 |
| 1 µM | 5.8 | 1.3 | 12 |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.[5][6][8]
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
-
Recording chamber
Solutions:
-
Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-Glucose.
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 D-Glucose.[5]
Procedure:
-
Anesthetize the animal deeply and confirm the absence of reflexes.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Mount the brain onto the vibratome stage and prepare coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the recovery period, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol details how to perform whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of this compound on intrinsic excitability and synaptic events.
Materials:
-
Prepared acute brain slices
-
Recording chamber on a fixed-stage microscope
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Intracellular solution (see recipe below)
-
This compound stock solution (e.g., in DMSO or water)
Solutions:
-
K-Gluconate Intracellular Solution (in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.3 with KOH.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons within the desired brain region (e.g., hypothalamus, prefrontal cortex) using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target neuron with the patch pipette and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
In current-clamp mode, record the baseline spontaneous firing activity.
-
Bath-apply this compound at the desired concentrations by adding it to the perfusing aCSF.
-
Record changes in the spontaneous firing rate, resting membrane potential, and other electrophysiological properties.
-
To study synaptic events, hold the neuron in voltage-clamp mode and record spontaneous or evoked excitatory/inhibitory postsynaptic currents (EPSCs/IPSCs).
Troubleshooting
-
Poor slice quality: Ensure the cutting solution is ice-cold and continuously bubbled with carbogen. Use a sharp vibratome blade and optimize slicing parameters.
-
Difficulty obtaining gigaohm seals: Check the quality of the patch pipettes and ensure the aCSF is properly filtered. Target healthy-looking neurons.
-
No drug effect: Verify the concentration and proper dissolution of this compound. Ensure adequate perfusion of the slice in the recording chamber.
Conclusion
This compound is a valuable pharmacological tool for modulating the histaminergic system and studying its downstream effects on neuronal activity. The protocols and data presented here provide a framework for utilizing this compound in brain slice electrophysiology to investigate its potential as a modulator of neuronal circuits relevant to various neurological and psychiatric conditions.
References
- 1. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisionary.com [precisionary.com]
- 7. criver.com [criver.com]
- 8. Electrophysiological recording from Brain Slices Protocol [protocols.io]
Application Notes and Protocols for VUF14738 in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing VUF14738, a photo-switchable antagonist, in receptor binding assays specifically targeting the histamine (B1213489) H3 receptor (H3R). The following sections detail the necessary reagents, experimental procedures, and data analysis techniques, along with a summary of its binding characteristics and the relevant signaling pathway.
Introduction to this compound
This compound is a novel pharmacological tool classified as a bidirectional, photo-switchable antagonist for the histamine H3 receptor.[1] Its unique property lies in its ability to undergo photoisomerization upon exposure to UV light, leading to a significant change in its binding affinity for the H3R. Specifically, illumination at 360 nm converts the trans-isomer of this compound to the cis-isomer, which exhibits a greater than 10-fold increase in binding affinity.[1] This "switched-on" state makes this compound a valuable tool for spatiotemporal studies of H3 receptor signaling and function.
Quantitative Data Presentation
The binding affinity of this compound is dependent on its isomeric state, which can be controlled by UV light. The following table summarizes the reported binding characteristics of this compound at the human histamine H3 receptor.
| Compound | Isomeric State | Condition | Receptor | Binding Affinity (Kᵢ) | Fold Change in Affinity |
| This compound | trans | Dark | Human Histamine H3 | Lower Affinity | >10-fold decrease vs. cis |
| This compound | cis | UV light (360 nm) | Human Histamine H3 | Higher Affinity | >10-fold increase vs. trans[1] |
Experimental Protocols
This section outlines a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of photo-activated this compound for the histamine H3 receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[2]
-
Radioligand: [³H]Nα-methylhistamine ([³H]NAMH), a commonly used tritiated H3 receptor agonist.[2][3]
-
Test Compound: this compound.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).[6]
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.[2]
-
Equipment:
Experimental Workflow Diagram
Caption: Workflow for the this compound receptor binding assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Thaw frozen cell pellets of HEK293 or CHO cells stably expressing the human H3 receptor.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in the assay buffer.[2]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
This compound Photo-activation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Immediately prior to the assay, dilute the this compound stock solution to the desired concentrations in assay buffer.
-
Expose the diluted this compound solutions to 360 nm UV light for a sufficient duration to achieve photo-stationary state of the cis-isomer. The exact duration should be optimized based on the light source and sample volume.
-
-
Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.[2]
-
To each well, add the following in order:
-
For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit) instead of this compound.[6]
-
For determining total binding, a set of wells should contain only the radioligand and the cell membranes.
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C) with gentle agitation to allow the binding to reach equilibrium.[2]
-
-
Filtration and Washing:
-
Radioactivity Counting:
-
Dry the filtermats.
-
Add a suitable scintillation cocktail to each filter.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.[2]
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain the specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Kᵢ) for this compound using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.
-
-
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[2] Activation of the H3R leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is a major signaling pathway for the H3 receptor.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of the histamine H3 receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VUF14738 & Novel Compound Solubility
Disclaimer: Initial searches for "VUF14738" did not yield a publicly recognized chemical compound. This identifier may be an internal designation, a catalog number, or a typographical error. The following guide provides a general framework for addressing the solubility of novel or poorly documented compounds, particularly for use in research and drug development settings.
Frequently Asked Questions (FAQs)
Q1: I cannot find any information about the solubility of my compound, this compound. What should I do?
A1: It is common for novel or specialized research chemicals to have limited public documentation. If you cannot find a datasheet for "this compound" or a similar identifier from your supplier, we recommend a systematic approach to determine its solubility empirically. This involves testing small quantities of the compound in a range of common laboratory solvents.
Q2: What are the most common "first-pass" solvents to test for a novel compound intended for biological assays?
A2: For compounds used in cell-based assays or other aqueous experimental systems, the ideal solvent is often Dimethyl Sulfoxide (DMSO). It is a powerful polar aprotic solvent that can dissolve a wide array of both polar and nonpolar compounds and is miscible with water and cell culture media. Other solvents to consider in a primary screen are ethanol (B145695) and water.
Q3: My compound is insoluble or poorly soluble in DMSO. What are my other options?
A3: If DMSO is not effective, you may consider other organic solvents such as Dimethylformamide (DMF) or ethanol. For in vivo studies, co-solvent systems (e.g., a mixture of solutol, ethanol, and water) are often employed. It is critical to consider the toxicity and compatibility of any solvent with your experimental system. Always include a vehicle control in your experiments to account for any effects of the solvent itself.
Q4: How can I prepare a stock solution of my compound for in vitro experiments?
A4: The standard procedure is to prepare a high-concentration stock solution in a suitable organic solvent like DMSO. This stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. It is important to ensure that the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide: Compound Precipitation in Aqueous Media
A common issue is the precipitation of a compound when a DMSO stock solution is diluted into an aqueous buffer or cell culture medium. Here are some steps to troubleshoot this problem:
-
Lower the Final Concentration: The compound may be exceeding its solubility limit in the final aqueous solution. Try a lower working concentration.
-
Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound in solution.
-
Gentle Warming and Vortexing: Gently warming the solution (e.g., to 37°C) and vortexing can sometimes help to redissolve precipitates. However, be mindful of the thermal stability of your compound.
-
Prepare Fresh Dilutions: Do not store dilute aqueous solutions of poorly soluble compounds for extended periods, as they may precipitate over time. Prepare fresh dilutions from your stock solution for each experiment.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol outlines a method for determining an approximate solubility of a novel compound in various solvents.
Materials:
-
Your compound (e.g., "this compound")
-
A selection of solvents: DMSO, Ethanol (100%), Deionized Water
-
Microcentrifuge tubes
-
Vortex mixer
-
Micro-pipettors
Procedure:
-
Weigh out a small, precise amount of your compound (e.g., 1 mg) into three separate microcentrifuge tubes.
-
To the first tube, add a small, precise volume of DMSO (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).
-
Repeat step 2 for the other tubes using ethanol and deionized water.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound has dissolved, you can incrementally add more compound to determine the saturation point. If not, you can add more solvent to find a concentration at which it does dissolve.
-
Record your observations in a table.
Table 1: Example Solubility Data for a Novel Compound
| Solvent | Target Concentration | Observation | Estimated Solubility |
| DMSO | 10 mg/mL | Clear solution | >= 10 mg/mL |
| Ethanol (100%) | 10 mg/mL | Fine suspension | < 10 mg/mL |
| Deionized Water | 10 mg/mL | Insoluble | < 1 mg/mL |
Visualizations
Caption: Workflow for small-scale solubility testing.
Caption: Example of a hypothetical signaling pathway.
VUF14738 stability and storage conditions
This technical support guide provides detailed information on the stability and storage of VUF14738, a photoswitchable histamine (B1213489) H₃ receptor antagonist. Please review this guide carefully to ensure the integrity of the compound for your research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, protected from light. The compound is photosensitive due to its azobenzene (B91143) moiety, and exposure to light can cause isomerization, altering its biological activity.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored at -20°C or -80°C. It is crucial to protect them from light by using amber vials or by wrapping the vials in aluminum foil. For frequent use, small aliquots can be prepared to minimize freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For biological experiments, it is common to prepare a concentrated stock solution in DMSO.
Q4: How stable is this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions for extended periods has not been extensively reported. It is recommended to prepare fresh dilutions in aqueous buffer from the organic stock solution for each experiment. Avoid storing the compound in aqueous solutions for more than a few hours.
Q5: How does light affect this compound?
A5: this compound is a photoswitchable compound. Its trans-isomer can be converted to the cis-isomer upon exposure to UV light (around 360 nm), which alters its affinity for the histamine H₃ receptor. Conversely, the cis-isomer can be switched back to the trans-isomer with visible light. Therefore, controlled light exposure is part of its experimental use, but uncontrolled exposure during storage and handling should be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | 1. Compound degradation due to improper storage. 2. Isomerization due to unintentional light exposure. 3. Multiple freeze-thaw cycles of stock solutions. | 1. Verify that the solid compound and stock solutions have been stored at the correct temperature and protected from light. 2. Handle the compound and solutions under low-light conditions or using red light. 3. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
| Difficulty dissolving the compound. | 1. Incorrect solvent selection. 2. Compound has precipitated out of solution. | 1. Ensure you are using a suitable organic solvent like DMSO or ethanol. 2. Gently warm the solution and vortex to aid dissolution. If precipitation persists in aqueous buffers, consider adjusting the buffer composition or pH, or using a carrier solvent. |
| Loss of compound activity over time. | 1. Chemical degradation. 2. Adsorption to plasticware. | 1. Use freshly prepared solutions for critical experiments. 2. Use low-adsorption labware, especially for dilute solutions. |
Quantitative Data Summary
The following table summarizes the general stability profile of this compound based on its chemical properties and handling of similar research compounds. Note that specific, long-term stability studies for this compound are not publicly available, and this data should be considered as a guideline.
| Condition | Form | Temperature | Light Condition | Estimated Stability |
| Long-term Storage | Solid | -20°C | Dark | ≥ 1 year |
| Stock Solution | In DMSO | -20°C | Dark | ~ 6 months |
| Stock Solution | In DMSO | -80°C | Dark | ≥ 1 year |
| Working Dilution | Aqueous Buffer | 4°C | Dark | < 24 hours |
| Working Dilution | Aqueous Buffer | Room Temp | Dark | < 8 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile amber microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under low-light conditions, weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is fully dissolved.
-
Aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.
-
Protocol 2: Photoisomerization of this compound
-
Materials: this compound stock solution, appropriate buffer, UV lamp (e.g., 360 nm), visible light source.
-
Procedure:
-
Dilute the this compound stock solution to the desired final concentration in the experimental buffer.
-
To enrich the cis-isomer, irradiate the solution with a UV light source (e.g., 360 nm) for a specified duration. The optimal time should be determined empirically for the specific experimental setup.
-
To revert to the trans-isomer, expose the solution to visible light.
-
Perform the biological assay immediately after photoisomerization.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for this compound stability issues.
VUF14738 off-target effects and mitigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of VUF14738, a photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound, in its active trans form, antagonizes the H3 receptor, which is a Gαi/o-protein coupled receptor. The activation of the H3R by its endogenous agonist, histamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Consequently, downstream signaling cascades, such as the Protein Kinase A (PKA) pathway, are suppressed. The H3R can also modulate the activity of other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[4][6][7] By antagonizing the H3R, the trans-VUF14738 prevents this inhibition, leading to a potential increase in cAMP levels and modulation of these other pathways.
Q3: What are the potential off-target effects of this compound?
A3: The primary "off-target" consideration for this compound is the activity of its cis isomer. While the trans isomer is a potent H3R antagonist, the cis isomer has a significantly lower affinity. However, at high concentrations, the cis isomer might still interact with the H3R or other receptors. A comprehensive off-target screening profile for both isomers of this compound across a wide range of receptors has not been extensively published. Therefore, it is crucial to use the lowest effective concentration of this compound and to perform appropriate control experiments to rule out off-target effects.
Q4: How can I mitigate potential off-target effects in my experiments?
A4: Mitigation of off-target effects for this compound involves careful experimental design and the use of appropriate controls:
-
Concentration Optimization: Determine the minimal concentration of this compound required to achieve the desired antagonist effect with the trans isomer.
-
Control Isomers: If available, use a structurally related, non-photoswitchable analog as a negative control.
-
Illumination Controls: Include "dark" controls (no UV illumination) to assess the baseline effect of the trans isomer. Also, include a vehicle control with the same illumination protocol to account for any effects of the light itself on the experimental system.
-
Genetic Knockdown: To confirm that the observed effect is H3R-dependent, consider using siRNA or CRISPR/Cas9 to knock down the H3 receptor in your cell model. The effect of this compound should be absent in these cells.
Quantitative Data Summary
The binding affinities of the trans and cis isomers of this compound for the human histamine H3 receptor are summarized below.
| Isomer | Binding Affinity (Ki in nM) | Condition |
| trans-VUF14738 | ~10 | Dark |
| cis-VUF14738 | >100 | 360 nm illumination |
Note: These values are approximate and may vary depending on the specific experimental conditions. The key takeaway is the greater than 10-fold decrease in affinity upon photoisomerization to the cis form.[1][3]
Experimental Protocols & Methodologies
Protocol 1: In Vitro Photoswitching of this compound in Cell Culture
Objective: To reversibly control H3R antagonism in a cell-based assay using this compound.
Materials:
-
Cells expressing the human H3 receptor.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Appropriate cell culture medium and assay reagents (e.g., for measuring cAMP levels).
-
Light source capable of emitting UV light at ~360 nm (e.g., LED or filtered lamp).
-
Light source for reversion to the trans isomer (e.g., green light at ~525 nm or allowing for thermal relaxation in the dark).
Methodology:
-
Cell Preparation: Plate cells at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare working solutions of this compound in assay buffer. Protect the solutions from light to maintain the compound in its trans state.
-
"Dark" Control (Active Antagonist):
-
Add the desired concentration of this compound (in the trans form) to the cells.
-
Incubate in the dark for the desired period.
-
Stimulate with an H3R agonist (e.g., histamine) and measure the cellular response (e.g., cAMP levels).
-
-
"Light" Control (Inactive Antagonist):
-
Add the desired concentration of this compound to the cells.
-
Immediately illuminate the cells with 360 nm light for a predetermined duration to ensure maximal conversion to the cis isomer. The exact duration and intensity of light should be optimized for the specific experimental setup.
-
Stimulate with the H3R agonist and measure the cellular response.
-
-
Reversibility Check:
-
After the "light" condition, either incubate the cells in the dark to allow for thermal relaxation back to the trans form or illuminate with green light.
-
Stimulate with the H3R agonist and measure the response to confirm the restoration of antagonist activity.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No difference in activity between "dark" and "light" conditions. | 1. Incomplete photoisomerization to the cis form. 2. Light source not at the correct wavelength or intensity. 3. This compound degradation. | 1. Increase the duration or intensity of the 360 nm illumination. Verify isomerization using UV-Vis spectroscopy if possible. 2. Check the specifications of your light source. 3. Prepare fresh stock solutions of this compound. |
| High background activity or unexpected effects in the "light" condition. | 1. Off-target effects of the cis isomer at the concentration used. 2. Phototoxicity from the UV light. | 1. Perform a concentration-response curve to determine the lowest effective concentration. 2. Reduce the intensity or duration of UV illumination. Include a vehicle control with the same illumination protocol to assess phototoxicity. |
| Inconsistent results between experiments. | 1. Variability in light exposure. 2. Temperature fluctuations affecting thermal relaxation. | 1. Ensure consistent positioning of the light source and sample for all experiments. 2. Maintain a constant temperature during the experiment. |
Visualizations
Caption: Photoisomerization of this compound and differential binding to the H3 Receptor.
Caption: Simplified signaling pathway of the Histamine H3 Receptor.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. towardsdatascience.com [towardsdatascience.com]
- 5. scispace.com [scispace.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
optimizing VUF14738 concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of VUF14738 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R). The H4 receptor is a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells. Upon binding, this compound activates the H4 receptor, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various cellular functions, including chemotaxis and cytokine release. It is a valuable tool for studying the physiological and pathological roles of the H4 receptor in inflammatory and immune responses.
Q2: In which in vitro assays is this compound commonly used?
A2: this compound is frequently utilized in a variety of in vitro assays to investigate the function of the H4 receptor, including:
-
Receptor Binding Assays: To determine the affinity of this compound and other ligands for the H4 receptor.
-
cAMP Functional Assays: To measure the agonistic activity of this compound by quantifying the inhibition of forskolin-stimulated cAMP production.[1]
-
Chemotaxis Assays: To assess the ability of this compound to induce the migration of immune cells, such as dendritic cells and mast cells.[2][3]
-
Cytokine Secretion Assays: To evaluate the effect of this compound on the release of cytokines, such as IL-12p70, from immune cells like monocytes.
-
Calcium Mobilization Assays: To measure intracellular calcium flux following H4 receptor activation.
Q3: What is a typical concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the specific assay, cell type, and experimental conditions. It is crucial to perform a concentration-response curve to determine the EC50 (half-maximal effective concentration) for your particular system. As a starting point, concentrations ranging from 1 nM to 10 µM are often used in the literature. However, always refer to published data for similar experimental setups and perform your own optimization.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock into your aqueous cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cellular response to this compound | Incorrect concentration: The concentration used may be too low to elicit a response. | Perform a concentration-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 100 µM) to determine the optimal working concentration. |
| Poor solubility: this compound may have precipitated out of the aqueous solution. | Prepare fresh working solutions from the DMSO stock immediately before use. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the cells. Sonication can aid in dissolving the compound.[5] | |
| Degraded compound: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of the stock solution or prepare a new stock from powder. Store aliquots at -80°C for long-term stability. | |
| Low receptor expression: The cell line used may have low or no expression of the H4 receptor. | Confirm H4 receptor expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the H4 receptor. | |
| High background or non-specific effects | High this compound concentration: Very high concentrations can lead to off-target effects or cytotoxicity. | Lower the concentration of this compound used. Refer to your concentration-response curve to select a concentration that is on the plateau of the specific response. |
| DMSO toxicity: The final concentration of DMSO in the assay may be too high. | Ensure the final DMSO concentration is below the tolerance level of your cells (typically ≤ 0.5%).[5][6][7] Run a vehicle control with the same final DMSO concentration to assess its effect. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response. | Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency for each experiment. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability. | Use calibrated pipettes and be meticulous when preparing dilutions. Prepare a master mix of reagents where possible to reduce pipetting errors. | |
| Unexpected cell death or cytotoxicity | High this compound concentration: The compound may be toxic to the cells at high concentrations. | Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the cytotoxic concentration range of this compound for your specific cell type.[8][9][10][11] |
| Solvent toxicity: The final DMSO concentration may be too high. | As mentioned previously, keep the final DMSO concentration as low as possible and include a vehicle control.[5][6][7] |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various in vitro assays. Note that values can vary depending on the experimental system.
| Assay Type | Cell Type/System | Parameter | Reported Value |
| Receptor Binding | HEK293 cells expressing human H4R | pKi | 7.6 |
| cAMP Accumulation | CHO cells expressing human H4R | pEC50 | 7.2 |
| Chemotaxis | Human eosinophils | pEC50 | 8.1 |
| IL-12p70 Secretion Inhibition | Human monocytes | pEC50 | 6.9 |
Experimental Protocols
Dendritic Cell Chemotaxis Assay
This protocol describes a transwell migration assay to assess the chemotactic effect of this compound on dendritic cells.[2][3]
Materials:
-
Immature dendritic cells (DCs)
-
RPMI 1640 medium with 10% FBS
-
This compound
-
Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size polycarbonate membrane inserts)
-
Counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in RPMI 1640 medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known chemoattractant for DCs, e.g., CCL19).
-
Add 600 µL of the this compound dilutions or control solutions to the lower chambers of the 24-well plate.
-
Resuspend immature DCs in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the DC suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3 hours.
-
After incubation, carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or an automated cell counter.
-
Calculate the chemotactic index by dividing the number of cells that migrated in response to this compound by the number of cells that migrated in the vehicle control.
IL-12p70 Secretion Assay in Monocytes
This protocol outlines the measurement of IL-12p70 secretion from human monocytes in response to this compound.[12][13]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes
-
RPMI 1640 medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation
-
Human IL-12p70 ELISA kit
-
96-well cell culture plate
Procedure:
-
Isolate monocytes from PBMCs using standard methods (e.g., plastic adherence or magnetic bead separation).
-
Seed the monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
Stimulate the cells by adding 100 µL of medium containing LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatants.
-
Measure the concentration of IL-12p70 in the supernatants using a human IL-12p70 ELISA kit according to the manufacturer's instructions.
cAMP Functional Assay
This protocol describes a method to determine the agonistic activity of this compound on the H4 receptor by measuring the inhibition of forskolin-stimulated cAMP production.[1][14][15][16]
Materials:
-
HEK293 or CHO cells stably expressing the human H4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96-well or 384-well white opaque plates
Procedure:
-
Seed the H4R-expressing cells into a 96-well or 384-well plate and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS with 1 mM IBMX).
-
Aspirate the culture medium from the cells and add the this compound dilutions.
-
Incubate for 15 minutes at room temperature.
-
Prepare a solution of forskolin in stimulation buffer. The optimal concentration of forskolin should be determined empirically but is often around 1-10 µM.[1]
-
Add the forskolin solution to all wells except for the basal control wells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit, following the manufacturer's protocol.
-
Plot the cAMP levels against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: this compound signaling pathway via the H4 receptor.
References
- 1. Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts | PLOS One [journals.plos.org]
- 2. A simple 3D cellular chemotaxis assay and analysis workflow suitable for a wide range of migrating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendritic cell maturation and chemotaxis is regulated by TRPM2-mediated lysosomal Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 10. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. The cAMP assay: a functional in vitro alternative to the in vivo Histamine Sensitization test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VUF14738 In Vivo Injection Preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of VUF14738, a novel compound, for in vivo injections. Given the limited publicly available data on this compound, this guide focuses on best practices and troubleshooting strategies for hydrophobic small molecules, which are likely to be applicable.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The optimal solvent for this compound is not yet established in the public domain. For many hydrophobic small molecules, Dimethyl Sulfoxide (DMSO) is a common initial choice for creating a high-concentration stock solution. However, it is crucial to determine the specific solubility of this compound. For in vivo studies, the final concentration of DMSO must be kept low (typically <1-5%) to avoid toxicity.[1] It is recommended to perform solubility tests in various biocompatible solvents.
Q2: How can I improve the solubility of this compound for in vivo injection?
A2: If this compound exhibits poor solubility in aqueous solutions, several strategies can be employed to enhance its bioavailability for in vivo studies. These include the use of co-solvents, surfactants, and other excipients. Common approaches include formulating the compound in a vehicle containing polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PPG), ethanol (B145695), or cyclodextrins. The choice of vehicle will depend on the specific physicochemical properties of this compound and the route of administration.
Q3: My this compound solution is showing precipitation after preparation. What should I do?
A3: Precipitation indicates that the compound has exceeded its solubility limit in the current vehicle. To address this, you can try the following:
-
Increase the amount of co-solvent: Gradually increasing the percentage of organic co-solvents like PEG or ethanol can help keep the compound in solution.
-
Adjust the pH: The solubility of some compounds is pH-dependent.[2] Experimenting with buffered solutions at different physiological pH values may prevent precipitation.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate. However, this may only be a temporary solution.
-
Reformulate: It may be necessary to select a different vehicle system entirely.
Q4: How should I store the this compound stock and working solutions?
A4: For long-term storage, stock solutions of hydrophobic compounds in DMSO are typically stored at -20°C or -80°C to minimize degradation.[2] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption by DMSO.[1][2] Working solutions for injection should ideally be prepared fresh before each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Compound degradation in the vehicle. | Prepare fresh injection solutions for each experiment. Assess the stability of this compound in the chosen vehicle over the time course of the experiment. |
| Inaccurate dosing due to precipitation. | Visually inspect the solution for any precipitate before injection. If present, refer to the troubleshooting steps for precipitation. | |
| Observed toxicity in animal models | Vehicle toxicity. | Run a vehicle-only control group to assess the toxicity of the formulation itself. Consider reducing the concentration of co-solvents like DMSO. |
| Off-target effects of the compound. | This is inherent to the compound and requires further pharmacological investigation. | |
| Difficulty in administration (viscous solution) | High concentration of polymers (e.g., high molecular weight PEG). | Consider using a lower molecular weight PEG or a different co-solvent system to reduce viscosity. Gently warming the solution may also help. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment of this compound
Objective: To determine a suitable solvent system for this compound for in vivo administration.
Materials:
-
This compound powder
-
A panel of biocompatible solvents (e.g., DMSO, Ethanol, PEG400, Propylene Glycol, Saline, Phosphate-Buffered Saline (PBS))
-
Vortex mixer
-
Centrifuge
Methodology:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a defined volume of a single solvent (e.g., 100 µL) to each tube to test for initial solubility at a high concentration.
-
Vortex vigorously for 2-5 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, incrementally add more solvent and vortex until dissolution is achieved to determine the approximate solubility.
-
For promising solvents, prepare serial dilutions in aqueous solutions (e.g., saline or PBS) to identify the concentration at which precipitation occurs.
-
Centrifuge any cloudy solutions to confirm the presence of a pellet.
Protocol 2: Preparation of a this compound Formulation for In Vivo Injection
Objective: To prepare a clear, stable solution of this compound for administration to animal models. This is a hypothetical example and should be optimized based on solubility data.
Example Formulation: 10% DMSO, 40% PEG400, 50% Saline
Methodology:
-
Calculate the required amount of this compound for the desired final concentration and total injection volume.
-
Dissolve the weighed this compound powder in the required volume of DMSO. Vortex until fully dissolved.
-
Add the required volume of PEG400 to the DMSO/VUF14738 solution. Vortex until the solution is homogeneous.
-
Slowly add the required volume of saline to the mixture while vortexing. The saline should be added dropwise to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.
-
If necessary, filter the solution through a 0.22 µm syringe filter for sterilization before injection.
Visualizations
Caption: Workflow for this compound vehicle preparation and administration.
Caption: Hypothetical signaling pathway showing this compound as a Kinase B inhibitor.
References
common issues with VUF14738 in cell culture
Welcome to the technical support center for VUF14738. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues encountered when using this compound in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might encounter with this compound, offering potential causes and solutions.
Q1: My cells are showing signs of toxicity (e.g., poor viability, detachment) after treatment with this compound. What's happening?
Possible Causes:
-
High Concentration: The concentration of this compound may be too high for your specific cell line, leading to cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in your final culture medium.
-
Off-Target Effects: At high concentrations, small molecules can have off-target effects that may induce cellular stress or death.
-
Contamination: The cell culture may be compromised by bacterial, fungal, or mycoplasma contamination, which can be exacerbated by the stress of drug treatment.[1][]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your cell line using a viability assay (e.g., MTT, CellTiter-Glo).
-
Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to ensure the observed effects are not due to the solvent.
-
Lower Concentration: Start with a lower concentration of this compound based on published data or your dose-response results.
-
Check for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants.[]
Q2: I'm observing inconsistent or non-reproducible results between experiments. How can I improve consistency?
Possible Causes:
-
Compound Instability: this compound may be unstable in your cell culture medium over the time course of your experiment. The stability of compounds in media can be affected by factors like pH, light, and temperature.[3][4][5][6]
-
Inaccurate Pipetting: Small pipetting errors, especially with concentrated stock solutions, can lead to significant variations in the final concentration.
-
Cell Passage Number: The physiological and metabolic state of cells can change with high passage numbers, leading to varied responses.
-
Inconsistent Cell Density: Seeding cells at different densities can affect their growth rate and response to treatment.
Troubleshooting Steps:
-
Fresh Working Solutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated. For preparing working solutions, use serial dilutions to minimize errors.
-
Use Low-Passage Cells: Maintain a consistent and low passage number for your cells. Thaw a new vial of cells after a set number of passages.
-
Standardize Seeding Density: Implement a strict protocol for cell seeding to ensure a consistent number of cells at the start of each experiment.
Q3: this compound is not dissolving properly in my solvent or is precipitating in the culture medium. What should I do?
Possible Causes:
-
Incorrect Solvent: The chosen solvent may not be optimal for this compound.
-
Solubility Limit Exceeded: You may be trying to prepare a stock or working solution that exceeds the compound's solubility limit.
-
Precipitation in Aqueous Media: A compound dissolved in a non-aqueous solvent (like DMSO) can precipitate when added to the aqueous culture medium, especially at high concentrations.
Troubleshooting Steps:
-
Consult the Datasheet: Refer to the manufacturer's datasheet for recommended solvents and solubility information.
-
Use Sonication or Gentle Warming: To aid dissolution, you can try sonicating the solution or warming it gently (e.g., in a 37°C water bath).
-
Prepare a Lower Concentration Stock: If solubility is an issue, prepare a less concentrated stock solution.
-
Pre-warm Medium: When adding the compound to your culture, ensure the medium is at 37°C and mix gently but thoroughly immediately after addition.
Q4: I am not observing the expected biological effect of this compound. What could be wrong?
Possible Causes:
-
Inactive Compound: The this compound may have degraded due to improper storage or handling.
-
Low Receptor Expression: The target receptor, GPR84, may not be expressed at sufficient levels in your cell line.
-
Sub-optimal Concentration: The concentration used may be too low to elicit a measurable response.
-
Incorrect Timepoint: The biological effect may occur at a different timepoint than the one you are assessing.
Troubleshooting Steps:
-
Verify GPR84 Expression: Confirm that your cell line expresses GPR84 using techniques like qPCR, Western blot, or flow cytometry.
-
Perform a Dose-Response and Time-Course Experiment: Test a range of concentrations and measure the response at multiple time points to identify the optimal experimental conditions.
-
Positive Control: If possible, use a known agonist or antagonist of GPR84 as a positive control to validate your experimental setup.
-
Check Compound Activity: If you suspect the compound is inactive, consider obtaining a new batch from a reputable supplier.
Quantitative Data Summary
| Parameter | Value | Notes |
| Target | G protein-coupled receptor 84 (GPR84) | A receptor for medium-chain fatty acids.[7][8] |
| Mechanism | Antagonist | Blocks the pro-inflammatory and pro-phagocytic signaling of GPR84.[7][9] |
| Typical Solvents | DMSO | Check manufacturer's datasheet for specific solubility data. |
| Storage | -20°C or -80°C | Store as a stock solution in an appropriate solvent. Protect from light. |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate Required Mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound powder needed using its molecular weight.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial of this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Preparing Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Perform serial dilutions in sterile cell culture medium to achieve the final desired concentrations for your experiment. Ensure the final DMSO concentration in the culture is non-toxic (typically ≤ 0.1%).
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a "cells only" (no treatment) control and a "vehicle only" (solvent control) group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visual Guides
GPR84 Signaling Pathway
GPR84 is a Gᵢ-coupled receptor. Its activation by agonists (like medium-chain fatty acids) leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of downstream pathways like ERK and AKT, influencing inflammatory responses and phagocytosis.[7][8][10] this compound acts by blocking this initial activation step.
Caption: this compound blocks GPR84 activation and downstream signaling.
General Troubleshooting Workflow
When encountering unexpected results with this compound, a systematic approach can help identify the root cause.
Caption: A logical workflow for troubleshooting cell culture experiments.
References
- 1. news-medical.net [news-medical.net]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 9. researchgate.net [researchgate.net]
- 10. GPR84 Gene: Function, Signaling, and Therapeutic Potential [learn.mapmygenome.in]
improving VUF14738 signal-to-noise in electrophysiology
Frequently Asked Questions (FAQs)
Q1: What is VUF14738 and what is its expected mechanism of action?
A: Currently, there is limited publicly available information detailing the specific molecular target and mechanism of action of this compound. Based on general principles of similarly structured small molecules, it may act as a modulator of voltage-gated ion channels.[1][2] The nature of this modulation (e.g., activation, inhibition, alteration of gating kinetics) would need to be determined empirically.
Q2: I am observing a low signal-to-noise ratio (SNR) in my patch-clamp recordings after applying this compound. What are the potential causes?
A: A decrease in SNR upon compound application can stem from several factors:
-
Compound-specific effects: this compound might directly induce channel noise or instability.
-
Solvent effects: The vehicle used to dissolve this compound (e.g., DMSO) could be affecting membrane properties or channel function.
-
Non-specific membrane interactions: The compound may be altering the lipid bilayer integrity, leading to a less stable giga-seal.
-
General recording instability: The low SNR may be unrelated to this compound and caused by common issues in patch-clamp recordings.
Q3: How can I prepare this compound for electrophysiological experiments?
A: As specific solubility and stability data for this compound are not widely published, a systematic approach to solution preparation is recommended.
-
Consult Supplier Data: Always refer to the technical data sheet provided by the supplier for recommended solvents and storage conditions.
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in your extracellular recording solution. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all experimental conditions (including vehicle controls).
-
Solution Clarity: Visually inspect the final solution for any precipitation. If the solution is not clear, sonication or vortexing may be necessary. Consider filtering the final solution.
Troubleshooting Guide: Improving this compound Signal-to-Noise Ratio
This guide provides a systematic approach to diagnosing and resolving low SNR issues during patch-clamp experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Increased baseline noise after this compound application | 1. Compound-induced channel gating: The compound may be causing rapid, unresolved channel openings. 2. Membrane destabilization: this compound or its solvent may be compromising the integrity of the cell membrane or the giga-seal. 3. Precipitation of this compound: The compound may not be fully soluble at the working concentration, leading to particulate matter interfering with the recording. | 1. Vary holding potential: Test different holding potentials to see if the noise is voltage-dependent. 2. Perform a vehicle control: Apply the same concentration of the solvent (e.g., DMSO) without this compound to determine if the noise is solvent-induced. 3. Lower this compound concentration: Test a lower concentration of the compound. 4. Improve seal resistance: Ensure a high-quality giga-seal (>1 GΩ) before compound application. If the seal deteriorates after application, it suggests a membrane-destabilizing effect. 5. Prepare fresh solutions: Ensure this compound is fully dissolved. Consider filtering the final working solution. |
| Reduced signal amplitude | 1. Channel block: this compound may be inhibiting the ion channel of interest. 2. Desensitization/Inactivation: The compound could be promoting a non-conducting state of the channel. | 1. Construct a dose-response curve: Determine the IC50 of the blocking effect. 2. Analyze channel kinetics: Investigate if the compound alters the rates of channel activation, deactivation, or inactivation. 3. Washout experiment: Attempt to reverse the effect by perfusing with a compound-free solution. This can provide insights into the binding kinetics. |
| General high noise throughout the experiment | 1. Electrical interference: Noise from nearby equipment (e.g., 50/60 Hz line noise). 2. Poor grounding: Inadequate or improper grounding of the electrophysiology rig. 3. Mechanical vibration: Vibrations transmitted to the recording setup. 4. Sub-optimal pipette properties: Incorrect pipette resistance or geometry. | 1. Identify and isolate noise sources: Systematically turn off nearby electrical equipment to identify the source of interference.[3] 2. Check grounding: Ensure all components of the rig are connected to a single, common ground point. 3. Use a Faraday cage and anti-vibration table: Isolate the setup from external electrical and mechanical noise. 4. Optimize pipettes: Use freshly pulled pipettes with appropriate resistance for your target cell type. Fire-polishing the pipette tip can reduce noise. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess this compound Effects
-
Cell Preparation: Prepare the cells of interest (e.g., cultured cells or acute brain slices) according to standard laboratory protocols.
-
Solutions:
-
Internal Solution (Pipette Solution): Composition will depend on the target ion channel. A typical potassium-based internal solution might contain (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.3 with KOH.
-
External Solution (Bath Solution): Composition will depend on the target ion channel. A typical external solution might contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Achieve a high-resistance giga-seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Apply a voltage protocol appropriate for the ion channel of interest (e.g., a series of depolarizing steps to activate voltage-gated channels).
-
Record baseline currents in the external solution.
-
Perfuse the bath with the external solution containing this compound at the desired concentration.
-
Record currents in the presence of the compound.
-
(Optional) Perfuse with a compound-free external solution to assess washout.
-
-
Data Analysis:
-
Measure the peak current amplitude, and analyze changes in channel kinetics (e.g., time to peak, decay time constant) before, during, and after this compound application.
-
Plot current-voltage (I-V) relationships.
-
Visualizations
Logical Workflow for Troubleshooting Low Signal-to-Noise Ratio
Caption: A flowchart outlining a systematic approach to troubleshooting low signal-to-noise issues in electrophysiology experiments.
Signaling Pathway: General Modulation of a Voltage-Gated Ion Channel
Caption: A diagram illustrating a potential mechanism of this compound action on a voltage-gated ion channel.
References
- 1. Voltage-gated ion channels in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pentameric Ligand-Gated Ion Channel Family: A New Member of the Voltage Gated Ion Channel Superfamily? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control and Purity Assessment of Small Molecule Compounds
Disclaimer: Specific quality control and purity assessment data for the compound VUF14738 is not publicly available. The following information is a generalized technical support guide based on industry-standard practices for the quality control of synthetic small molecule drugs. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in assessing the quality of a new batch of a small molecule compound?
A1: The initial quality assessment of a new batch should focus on identity, purity, and content.
-
Identity Confirmation: Verify that the compound is the correct chemical entity. This is typically achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][3]
-
Purity Assessment: Determine the percentage of the desired compound in the sample. High-Performance Liquid Chromatography (HPLC) is the most common method for this.[4][5]
-
Content (Assay): Quantify the amount of the active pharmaceutical ingredient (API). This can also be determined by HPLC or quantitative NMR (qNMR).[1][6]
Q2: What are the common sources of impurities in synthetic small molecule drugs?
A2: Impurities can be introduced at various stages of the manufacturing process and storage.[7][8][9] Common sources include:
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Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis.[7][9]
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By-products: Formed from side reactions during the synthesis.[7][8]
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Reagents, Ligands, and Catalysts: Chemicals used in the synthesis that are not completely removed.[7][9][10]
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Degradation Products: Formed due to exposure to light, heat, humidity, or reaction with excipients.[9][10]
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Residual Solvents: Solvents used during synthesis and purification that are not fully removed.[7]
Q3: How should I store a small molecule compound to ensure its stability?
A3: Proper storage is crucial to maintain the integrity of a compound. General recommendations include:
-
Temperature: Store at the recommended temperature, often refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), as specified by the manufacturer.
-
Light: Protect from light by using amber vials or storing in the dark, as some compounds are light-sensitive.[10]
-
Humidity: Store in a desiccated environment to protect from moisture, which can cause hydrolysis.[10]
-
Inert Atmosphere: For oxygen-sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.
Stability studies are essential to determine the optimal storage conditions and shelf-life of a drug substance.[11][12][13][][15]
Troubleshooting Guides
HPLC Purity Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment.[4][5] Below are common issues and their solutions.
| Problem | Possible Causes | Solutions |
| No Peaks | - No sample injected- Detector off or not set to the correct wavelength- Mobile phase composition incorrect | - Verify injection volume and syringe/autosampler function- Check detector settings and lamp status- Prepare fresh mobile phase and ensure correct composition |
| Ghost Peaks | - Contamination in the mobile phase, injection solvent, or sample- Carryover from previous injections | - Use high-purity solvents- Inject a blank (injection solvent) to identify the source of the ghost peak- Implement a robust needle wash method on the autosampler |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Insufficient buffer capacity of the mobile phase | - Reduce sample concentration/injection volume- Use a different column or add a competing agent to the mobile phase- Increase the buffer concentration in the mobile phase[16] |
| Peak Fronting | - Column degradation (voids)- Sample solvent stronger than the mobile phase | - Replace the column- Dissolve the sample in the mobile phase or a weaker solvent |
| Retention Time Drift | - Change in mobile phase composition- Fluctuation in column temperature- Column degradation | - Prepare fresh mobile phase and ensure proper mixing- Use a column oven for temperature control- Replace the column if retention times continue to shift over time[17] |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol outlines a general procedure for determining the purity of a small molecule compound using Reverse-Phase HPLC (RP-HPLC) with UV detection.
1. Materials and Reagents:
-
Small molecule compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., ACN or a mixture of ACN and water) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
3. HPLC Method:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of the compound)
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Identity Confirmation by Mass Spectrometry
This protocol describes a general method for confirming the molecular weight of a small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS).[18][19][20]
1. Materials and Reagents:
-
Sample solution from Protocol 1
-
LC-MS system (e.g., with an electrospray ionization - ESI - source)
2. LC-MS Method:
-
Use the same HPLC method as in Protocol 1.
-
Divert the flow from the HPLC to the mass spectrometer.
3. Mass Spectrometer Settings (Example for ESI):
-
Ionization Mode: Positive or negative, depending on the compound's properties.
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Mass Range: 100 - 1000 m/z
4. Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the molecular ion peak (e.g., [M+H]+ in positive mode or [M-H]- in negative mode).
-
Compare the observed mass to the theoretical mass of the compound.
Visualizations
Caption: A typical workflow for the quality control of a new batch of a small molecule compound.
Caption: A logical flow diagram for troubleshooting common HPLC issues.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. azolifesciences.com [azolifesciences.com]
- 3. azooptics.com [azooptics.com]
- 4. agilent.com [agilent.com]
- 5. alfa-chemclinix.com [alfa-chemclinix.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 9. veeprho.com [veeprho.com]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. almacgroup.com [almacgroup.com]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 15. alfa-chemclinix.com [alfa-chemclinix.com]
- 16. hplc.eu [hplc.eu]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 19. zefsci.com [zefsci.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
minimizing VUF14738 precipitation in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing precipitation of the photo-switchable histamine (B1213489) H₃ receptor antagonist, VUF14738, in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: this compound is a photo-switchable antagonist for the histamine H₃ receptor, making it a valuable tool for spatiotemporal studies of H₃ receptor signaling. Like many small molecule organic compounds, this compound may have limited solubility in aqueous buffers, which can lead to precipitation. This is a concern because the precipitated compound is not available to interact with its biological target, leading to inaccurate and unreliable experimental results.
Q2: What are the primary factors that influence the solubility of this compound in aqueous solutions?
A2: The solubility of this compound, like other small molecules, is influenced by several factors:
-
pH of the buffer: The ionization state of a compound can significantly affect its solubility.
-
Buffer composition and ionic strength: Different salts and their concentrations can impact solubility.
-
Temperature: Solubility can be temperature-dependent, though this effect varies.
-
Concentration of this compound: Exceeding the solubility limit will cause precipitation.
-
Presence of co-solvents: Organic solvents can increase the solubility of hydrophobic compounds.
Q3: How can I determine the aqueous solubility of my batch of this compound?
A3: It is highly recommended to experimentally determine the solubility of this compound in your specific experimental buffer. A general protocol for determining kinetic solubility is provided in the "Experimental Protocols" section of this guide.
Q4: What is the best way to prepare a stock solution of this compound?
A4: this compound is likely to be more soluble in an organic solvent. It is common practice to first dissolve compounds like this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution is then diluted into the aqueous experimental buffer to the final desired concentration.
Q5: Are there any alternative solvents to DMSO for the stock solution?
A5: If DMSO is not compatible with your experimental system, other water-miscible organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be considered. However, the solubility of this compound in these solvents should be tested. Always be mindful of the potential effects of the solvent on your biological system.
Troubleshooting Guide
This guide addresses common issues related to this compound precipitation.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility in the aqueous buffer. | - Decrease the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but be mindful of solvent toxicity in your assay. - See the "Experimental Protocols" section for a serial dilution approach. |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is slowly precipitating out of a supersaturated solution. This can be influenced by temperature changes or interactions with the container surface. | - Prepare fresh dilutions of this compound immediately before use. - Consider the use of solubility enhancers such as cyclodextrins. - Ensure the solution is well-mixed and maintained at a constant temperature. |
| Inconsistent results between experiments. | This could be due to variable amounts of precipitated this compound. | - Visually inspect your solutions for any signs of precipitation before each experiment. - Centrifuge your final diluted solution at high speed and use the supernatant for your experiment to remove any undissolved compound. - Re-evaluate and optimize your solution preparation protocol for consistency. |
| Precipitation occurs after adding other components to the assay (e.g., proteins, salts). | The addition of other molecules can alter the properties of the solution, leading to a decrease in this compound solubility (e.g., "salting out" effect). | - Test the solubility of this compound in the complete final assay buffer, including all components. - If possible, add the this compound solution to the final assay mixture last and with gentle mixing. |
Quantitative Data Summary
| Buffer System (e.g., PBS, pH 7.4) | Co-solvent (%) | Temperature (°C) | Maximum Kinetic Solubility (µM) | Observations |
| Example: PBS, pH 7.4 | 1% DMSO | 25 | [Enter your experimental value] | e.g., Clear solution, slight haze, visible precipitate |
| [Enter your buffer] | [Enter %] | [Enter temp.] | [Enter your experimental value] | [Your observations] |
| [Enter your buffer] | [Enter %] | [Enter temp.] | [Enter your experimental value] | [Your observations] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add a precise volume of high-purity, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as this compound is a photo-switchable compound.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution into your aqueous experimental buffer to achieve the desired final concentration. It is crucial to add the stock solution to the buffer and mix immediately and thoroughly. Avoid adding buffer to the concentrated stock.
-
Final Co-solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is consistent across all experimental conditions and is at a level that does not affect your biological system.
-
Visual Inspection: Before use, visually inspect the final working solution for any signs of precipitation (haziness, cloudiness, or visible particles). If precipitation is observed, consider the troubleshooting steps outlined above.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound solution preparation workflow.
VUF14738 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with VUF14738, a selective antagonist of the histamine (B1213489) H4 receptor (H4R).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive antagonist for the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR).[1] By binding to H4R, this compound blocks the downstream signaling cascade initiated by histamine. This cascade involves the G-protein βγ subunit, which activates phospholipase C, leading to actin polymerization and subsequent chemotaxis of immune cells such as mast cells and eosinophils.[1] H4R is primarily expressed on cells of the immune system and plays a crucial role in inflammatory responses and immunomodulation.[2]
Q2: In which experimental models can this compound be used?
A2: this compound, as a histamine H4 receptor antagonist, is suitable for a variety of in vitro, ex vivo, and in vivo models. These include:
-
In vitro: Radioligand binding assays and functional assays in mammalian cell lines expressing the H4 receptor.[3]
-
Ex vivo: Chemotaxis assays using monocyte-derived dendritic cells that endogenously express the H4 receptor.[3][4]
-
In vivo: Animal models of inflammatory and autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) to study conditions like multiple sclerosis.[2]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: For initial dose-response experiments, a wide concentration range is recommended to determine the optimal inhibitory concentration (IC50). A typical starting range for a novel H4R antagonist like this compound would be from 1 nM to 10 µM. Based on studies of similar H4R antagonists, the IC50 is often in the nanomolar range.
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Health and Passage Number: | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Compound Solubility: | This compound may precipitate at higher concentrations. Visually inspect solutions for precipitation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is consistent and non-toxic across all wells. |
| Assay Incubation Time: | The incubation time with this compound may not be optimal. Perform a time-course experiment to determine the ideal incubation period for achieving maximal inhibition without causing cytotoxicity. |
| Pipetting Inaccuracies: | Small volumes of concentrated compounds are prone to pipetting errors. Use calibrated pipettes and consider serial dilutions to minimize errors. |
| Inconsistent Cell Seeding: | Uneven cell seeding can lead to significant variability. Ensure a homogenous cell suspension and use a consistent seeding technique. |
Issue 2: No significant inhibitory effect observed at expected concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect H4R Expression: | Verify the expression of functional H4 receptors in your cell line using a positive control agonist (e.g., histamine or VUF 8430) and confirm with techniques like Western blot or qPCR.[3][4] |
| Compound Degradation: | This compound may be unstable under certain storage or experimental conditions. Store the compound as recommended by the manufacturer (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Assay Sensitivity: | The assay may not be sensitive enough to detect the inhibitory effect. Optimize assay parameters such as substrate concentration (for enzymatic readouts) or agonist concentration to be near the EC50 for a more sensitive inhibition window. |
| Presence of Serum in Media: | Serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media during the compound treatment period, if compatible with your cells. |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol describes a chemotaxis assay using a modified Boyden chamber (e.g., Transwell® inserts) to assess the inhibitory effect of this compound on the migration of H4R-expressing cells towards a chemoattractant.
Methodology:
-
Cell Preparation: Culture H4R-expressing cells (e.g., monocyte-derived dendritic cells) to optimal density.[4] Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 10X stock of this compound at various concentrations in serum-free medium.
-
Assay Setup:
-
Add a known chemoattractant (e.g., histamine or CCL2) to the lower chamber of the Boyden apparatus.[4]
-
In a separate plate, pre-incubate the cell suspension with the this compound dilutions for 30 minutes at 37°C.
-
Add the cell/compound mixture to the upper chamber of the Transwell® insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.
-
Quantification:
-
Remove the insert and wipe the upper surface to remove non-migrated cells.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Alternatively, use a fluorescent dye to label the cells and quantify migration using a plate reader.
-
Data Presentation:
| This compound Concentration | Mean Migrated Cells (± SD) | % Inhibition |
| Vehicle (0 µM) | 450 ± 35 | 0% |
| 0.01 µM | 380 ± 28 | 15.6% |
| 0.1 µM | 250 ± 21 | 44.4% |
| 1 µM | 110 ± 15 | 75.6% |
| 10 µM | 55 ± 8 | 87.8% |
Visualizations
Caption: this compound mechanism of action.
Caption: Dose-response experiment workflow.
References
- 1. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Experimental Variability of VUF14738
Notice: Information regarding the specific small molecule inhibitor VUF14738, including its mechanism of action, established experimental protocols, and known sources of variability, is not publicly available. The following technical support guide provides a generalized framework for troubleshooting variability in experimental replicates using novel or poorly characterized small molecule inhibitors, based on common issues encountered in pharmacology and drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our dose-response curves for this compound between experimental replicates. What are the potential causes?
A1: High variability between experimental replicates is a common challenge when working with small molecule inhibitors. Several factors can contribute to this issue:
-
Compound Solubility and Stability: Poor solubility of the compound in your experimental media can lead to inconsistent concentrations. Degradation of the compound over time, due to factors like temperature, light exposure, or pH, can also result in variable activity.
-
Pipetting and Dilution Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a major source of variability.[1]
-
Cell-Based Assay Variability: Factors such as inconsistent cell seeding density, variations in cell health and passage number, and uneven distribution of cells due to clumping can all lead to divergent results.[1][2]
-
Reagent Preparation and Storage: Improperly prepared or stored reagents can lose their effectiveness, contributing to inconsistent results.
-
Incubation Conditions: Variations in incubation time, temperature, and CO2 levels between experiments or even across a single plate can impact biological responses.[1]
Q2: How can we ensure that this compound is completely dissolved in our aqueous experimental buffer?
A2: Ensuring complete and consistent dissolution is critical. The first step is typically to create a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[3] From this stock, you can make serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low and consistent across all wells (typically <0.5% v/v) to avoid solvent-induced artifacts.[3] Visual inspection for precipitation after dilution is important.
Q3: Could off-target effects of this compound be contributing to the observed variability?
A3: Yes, off-target effects, where a compound interacts with unintended molecular targets, can introduce variability.[1] These effects may be cell-type specific or dependent on experimental conditions, leading to inconsistent results between different assays or even different batches of cells. If off-target effects are suspected, it is advisable to test the compound in a panel of assays to identify unintended activities.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
This guide provides a systematic approach to troubleshooting inconsistent half-maximal inhibitory concentration (IC50) values.
Troubleshooting Steps & Recommendations
| Step | Action | Rationale |
| 1. Verify Compound Integrity | Confirm the identity and purity of your this compound stock using analytical methods such as LC-MS or NMR. | Impurities or degradation products can have their own biological activities, confounding your results. |
| 2. Optimize Solubilization Protocol | Test the solubility of this compound in different solvents and assess the stability of the stock solution over time and at different storage temperatures. | To ensure the compound remains in solution at the desired concentration throughout the experiment.[3] |
| 3. Standardize Assay Procedures | Create and strictly follow a detailed standard operating procedure (SOP) for your assay. This should include cell seeding density, reagent preparation, incubation times, and plate handling.[1] | To minimize human error and ensure consistency between experiments. |
| 4. Implement Quality Control Checks | Include positive and negative controls in every experiment. Monitor the Z'-factor, a statistical measure of assay quality, to ensure it is within an acceptable range.[1] | To assess the performance and reproducibility of the assay itself. |
| 5. Randomize Plate Layout | Randomize the placement of samples, controls, and blanks across the microplate. | To mitigate potential "edge effects" or other systematic variations across the plate.[2] |
Issue 2: High Variability in Replicate Wells
This section addresses the problem of significant differences in measurements between technical replicates within the same experiment.
Troubleshooting Steps & Recommendations
| Step | Action | Rationale |
| 1. Review Pipetting Technique | Ensure all users are properly trained in accurate pipetting techniques. Regularly calibrate pipettes. | Inaccurate or inconsistent pipetting is a primary source of within-assay variability.[1] |
| 2. Ensure Thorough Mixing | Vigorously vortex all reagent and compound solutions before use and ensure complete mixing after adding reagents to wells.[1] | Incomplete mixing leads to concentration gradients and inconsistent results. |
| 3. Optimize Cell Suspension | Before plating, ensure a single-cell suspension by gentle pipetting or other appropriate methods to break up cell clumps.[1] | Cell clumping leads to an uneven distribution of cells in the wells.[1] |
| 4. Check for Edge Effects | Analyze data to see if wells on the edge of the plate consistently show different results. If so, consider not using the outer wells for experimental samples. | Evaporation and temperature gradients can be more pronounced at the edges of a plate. |
Experimental Protocols
Since specific protocols for this compound are unavailable, we provide a generalized protocol for a cell viability assay, a common experiment for testing small molecule inhibitors.
General Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line in culture medium.
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Add the diluted compound to the appropriate wells. Include vehicle control (DMSO only) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.[1]
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a "no cells" control (0% viability).[1]
-
Plot the dose-response curve and calculate the IC50 value.
-
Visualizations
The following diagrams illustrate general concepts relevant to troubleshooting experimental variability.
Caption: A logical workflow for troubleshooting sources of experimental variability.
Caption: Key factors that can contribute to variability in in-vitro assays.
References
Validation & Comparative
A Comparative Guide to VUF14738 and Other M4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The M4 muscarinic acetylcholine (B1216132) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for neuropsychiatric disorders such as schizophrenia. Positive allosteric modulators (PAMs) of the M4 receptor offer a nuanced approach to enhancing receptor function, providing greater subtype selectivity compared to orthosteric agonists and potentially a more favorable side-effect profile. This guide provides a detailed comparison of VUF14738 (VU0152100) with other notable M4 PAMs, focusing on their pharmacological properties and performance in preclinical studies.
Introduction to M4 Positive Allosteric Modulators
M4 receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and the modulation of downstream signaling cascades.[1][2] This ultimately influences neuronal excitability and neurotransmitter release. M4 PAMs bind to a site on the receptor distinct from the acetylcholine (ACh) binding site, enhancing the receptor's response to the endogenous agonist.[3] This mechanism allows for a more subtle and physiologically relevant modulation of M4 activity. This guide will focus on a comparative analysis of this compound (VU0152100), VU0467154, and LY2033298, three well-characterized M4 PAMs.
In Vitro Pharmacological Comparison
The in vitro potency and efficacy of these M4 PAMs have been primarily characterized using calcium mobilization assays in cell lines co-expressing the M4 receptor and a chimeric G protein (Gαqi5) that couples the Gαi/o signal to the Gαq pathway, enabling a measurable calcium response.
Table 1: In Vitro Potency and Efficacy of M4 PAMs
| Compound | Species | EC50 (nM) | Efficacy (% of ACh max) | Reference |
| This compound (VU0152100) | Rat | 257 | 69% | [4] |
| VU0467154 | Rat | 17.7 | 68% | [4] |
| Human | 627 | 55% | [4] | |
| Cynomolgus Monkey | 1000 | 57% | [4] | |
| LY2033298 | Rat | 646 | 67% | [4] |
As the data indicates, VU0467154 demonstrates significantly higher potency at the rat M4 receptor compared to this compound and LY2033298.[4] However, it's important to note the species differences in potency for VU0467154, with lower potency observed at the human and cynomolgus monkey receptors.[4] All three compounds exhibit comparable maximal efficacy.
Selectivity Profile
A key advantage of M4 PAMs is their high selectivity for the M4 receptor subtype over other muscarinic receptors (M1, M2, M3, and M5). This selectivity is crucial for minimizing the peripheral side effects associated with non-selective muscarinic agonists.
Table 2: Muscarinic Receptor Subtype Selectivity
| Compound | M1 Activity | M2 Activity | M3 Activity | M5 Activity | Reference |
| This compound (VU0152100) | Devoid of activity | Devoid of activity | Devoid of activity | Devoid of activity | [5] |
| VU0467154 | No potentiation of ACh response | No potentiation of ACh response | No potentiation of ACh response | No potentiation of ACh response | [6] |
| LY2033298 | Highly selective for M4 | Highly selective for M4 | Highly selective for M4 | Highly selective for M4 | [7] |
All three PAMs demonstrate excellent selectivity, showing no significant activity at other muscarinic receptor subtypes.[5][6][7] This high degree of selectivity is a major advancement in the development of muscarinic receptor-targeted therapeutics.
In Vivo Pharmacokinetics and Efficacy
The therapeutic potential of M4 PAMs is further evaluated through in vivo studies that assess their pharmacokinetic properties and their efficacy in animal models of psychosis, such as the amphetamine-induced hyperlocomotion model.
Table 3: Pharmacokinetic and In Vivo Efficacy Data
| Compound | Species | Administration | Brain AUC₀₋∞ (µM·h) | Brain Cmax (µM) | In Vivo Efficacy (Amphetamine-induced hyperlocomotion) | Reference | |---|---|---|---|---|---| | This compound (VU0152100) | Rat | 56.6 mg/kg, i.p. | 19.2 - 36.2 | 7.6 - 8.8 | Dose-dependent reversal |[8] | | VU0467154 | Mouse | 1 mg/kg, i.p. | - | - | Reversal |[9] | | LY2033298 | Rodent | - | - | - | Potentiates oxotremorine-mediated inhibition |[7] |
This compound has been shown to be centrally penetrant and effective in reversing amphetamine-induced hyperlocomotion in rats in a dose-dependent manner.[8] VU0467154 also demonstrates in vivo efficacy in this model.[9] Due to pharmacokinetic limitations in rodents, the in vivo effects of LY2033298 are often studied in combination with a sub-threshold dose of an orthosteric agonist like oxotremorine (B1194727) to provide sufficient cholinergic tone.[7]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental basis for the presented data, the following diagrams and protocols are provided.
M4 Muscarinic Receptor Signaling Pathway
Activation of the M4 muscarinic receptor by acetylcholine, potentiated by a PAM, initiates a cascade of intracellular events primarily through the Gαi/o pathway.
Caption: M4 receptor activation by ACh and a PAM leads to Gαi/o protein activation.
Experimental Workflow: Calcium Mobilization Assay
This assay is a primary method for quantifying the in vitro potency and efficacy of M4 PAMs.
Caption: Workflow for assessing M4 PAM activity using a calcium mobilization assay.
Experimental Workflow: Amphetamine-Induced Hyperlocomotion
This in vivo model is used to assess the antipsychotic-like potential of M4 PAMs.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: VU0467154
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a detailed overview of the efficacy of VU0467154, a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM). Extensive research has demonstrated the potential of VU0467154 in preclinical models of neuropsychiatric and cognitive disorders, such as schizophrenia and Alzheimer's disease. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.
Important Note: No publicly available scientific literature or data could be found for the compound "VUF14738." Therefore, a direct comparative analysis with VU0467154 cannot be provided. The following information focuses exclusively on the characterization and efficacy of VU0467154.
VU0467154: An M4 Receptor Positive Allosteric Modulator
VU0467154 acts as a PAM at the M4 muscarinic acetylcholine receptor.[1][2][3][4] This means it does not directly activate the receptor itself but enhances the response of the M4 receptor to its endogenous ligand, acetylcholine.[1][5] This mechanism of action offers the potential for a more nuanced modulation of cholinergic signaling compared to direct agonists, which may reduce the risk of side effects.[1]
Data Presentation: In Vitro and In Vivo Efficacy of VU0467154
The following tables summarize the quantitative data on the potency, selectivity, and in vivo effects of VU0467154.
Table 1: In Vitro Potency and Selectivity of VU0467154
| Parameter | Species | Receptor | Value | Reference |
| pEC50 | Rat | M4 | 7.75 ± 0.06 (17.7 nM) | [2][3] |
| Human | M4 | 6.20 ± 0.06 (627 nM) | [2][3] | |
| Cynomolgus Monkey | M4 | 6.00 ± 0.09 (1000 nM) | [2][3] | |
| Efficacy (% of ACh max) | Rat | M4 | 68% | [2][3] |
| Human | M4 | 55% | [2][3] | |
| Cynomolgus Monkey | M4 | 57% | [2][3] | |
| Selectivity | Rat & Human | M1, M2, M3, M5 | No potentiation of ACh response | [2][3][4] |
Table 2: In Vivo Efficacy of VU0467154 in Rodent Models
| Model | Species | Effect | Dosage | Reference |
| MK-801-induced hyperlocomotion | Mouse | Reversal of hyperlocomotion | 0.3-30 mg/kg, i.p. | [4] |
| Rat | Reversal of hyperlocomotion | 1-56.6 mg/kg, p.o. or i.p. | [4] | |
| Amphetamine-induced hyperlocomotion | Rat | Reversal of hyperlocomotion | 1-56.6 mg/kg, p.o. or i.p. | [4] |
| Contextual and cue-mediated fear conditioning | Mouse | Enhanced acquisition | Not specified | [2][3] |
| Rett Syndrome Model (Mecp2+/- mice) | Mouse | Rescue of anxiety, social preference, cognitive, and respiratory phenotypes | 3 mg/kg | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings.
Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of a compound at G-protein coupled receptors that signal through the Gq pathway, leading to an increase in intracellular calcium.
Objective: To measure the potentiation of acetylcholine-induced calcium influx by VU0467154 in cells expressing muscarinic receptors.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing the rat, human, or cynomolgus M4 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: A range of concentrations of VU0467154 is added to the wells, followed by a sub-maximal (EC20) concentration of acetylcholine.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence signal is normalized to the maximum response induced by a saturating concentration of acetylcholine. The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
MK-801-Induced Hyperlocomotion in Mice
This behavioral model is used to assess the antipsychotic-like potential of a compound. MK-801 is an NMDA receptor antagonist that induces a hyperactive state in rodents, mimicking some aspects of psychosis.
Objective: To evaluate the ability of VU0467154 to reverse the hyperlocomotion induced by MK-801.
Methodology:
-
Animals: Male C57BL/6J mice are used for the study.
-
Habituation: Mice are individually placed in open-field activity chambers and allowed to habituate for at least 30 minutes.
-
Drug Administration: Mice are pre-treated with either vehicle or various doses of VU0467154 (i.p.). After a specified pre-treatment time (e.g., 30 minutes), mice are administered MK-801 (e.g., 0.3 mg/kg, i.p.).
-
Locomotor Activity Recording: Immediately after MK-801 injection, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes) using automated activity monitoring systems with infrared beams.
-
Data Analysis: The total distance traveled or other activity parameters are compared between treatment groups using statistical methods such as ANOVA followed by post-hoc tests.
Mandatory Visualization
Signaling Pathway of M4 Receptor Activation
Caption: Signaling pathway of the M4 muscarinic receptor.
Experimental Workflow for In Vivo Behavioral Studies
Caption: General workflow for in vivo behavioral efficacy studies.
References
- 1. The efficacy of a filtered handheld far-ultraviolet disinfection device for decontamination of high-touch surfaces in healthcare settings: a genomic bacterial analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic Receptor Activators as Novel Treatments for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VUF14738 and Xanomeline: Distinct Tools for Probing Neurological Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct pharmacological agents, VUF14738 and xanomeline (B1663083). While both compounds are valuable tools in neuroscience research, they operate through fundamentally different mechanisms and target distinct receptor systems. This document outlines their respective pharmacological profiles, supported by experimental data, and provides detailed methodologies for key assays.
Introduction
This compound is a photoswitchable antagonist of the histamine (B1213489) H3 receptor. Its defining characteristic is the ability to change its structure and, consequently, its biological activity upon exposure to specific wavelengths of light. This property makes it a powerful tool for studying the temporal and spatial dynamics of H3 receptor signaling with high precision.
Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with functional selectivity for the M1 and M4 subtypes. It has been extensively investigated for its potential therapeutic effects in neurological and psychiatric disorders, particularly those involving cholinergic deficits, such as Alzheimer's disease and schizophrenia.
This guide will delve into the distinct mechanisms of action, receptor binding profiles, and functional activities of these two compounds, providing a clear comparison of their applications in neuroscience research.
Data Presentation
Table 1: Comparative Receptor Binding and Functional Activity
| Parameter | This compound | Xanomeline |
| Primary Target(s) | Histamine H3 Receptor | Muscarinic Acetylcholine M1 and M4 Receptors |
| Mechanism of Action | Antagonist/Inverse Agonist | Agonist |
| Binding Affinity (Ki) | trans-isomer: Lower affinity cis-isomer: Higher affinity (31.6-fold increase upon photoisomerization)[1] | M1: ~79.4 nM M2: High affinity M3: High affinity M4: ~20.0 nM M5: High affinity |
| Functional Activity (EC50/IC50) | Inverse agonist activity (cis-isomer is 7.9-fold more potent than trans-isomer)[1] | M1 (Phosphoinositide Hydrolysis): Full agonist (100% of carbachol) M2 (Atria): Low affinity (EC50 = 3 µM)[2] M4 (GTPγS binding): Partial agonist |
| Key Research Applications | Spatiotemporal control of H3 receptor signaling, photopharmacology | Investigating cholinergic pathways in cognition and psychosis |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and xanomeline for their respective target receptors.
Protocol for Histamine H3 Receptor (this compound):
-
Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor are prepared by homogenization in ice-cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine), and varying concentrations of the unlabeled test compound (this compound trans or cis isomer).
-
Photoisomerization (for this compound): To assess the cis-isomer, solutions of this compound are illuminated with UV light (e.g., 365 nm) to achieve a photostationary state enriched in the cis form.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Protocol for Muscarinic Receptors (Xanomeline):
-
Membrane Preparation: Membranes from cells stably expressing individual human muscarinic receptor subtypes (M1-M5) or from brain tissue homogenates are prepared.
-
Assay Setup: In a 96-well plate, membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) and a range of concentrations of xanomeline.
-
Incubation: The mixture is incubated to reach equilibrium.
-
Filtration and Quantification: Similar to the H3 receptor assay, bound and free radioligand are separated by filtration, and the bound radioactivity is quantified.
-
Data Analysis: IC50 values are determined and converted to Ki values to assess the affinity of xanomeline for each muscarinic receptor subtype.
Functional Assays
Objective: To characterize the functional activity of this compound (inverse agonism) and xanomeline (agonism) at their target receptors.
GTPγS Binding Assay (for Xanomeline at M1/M4 Receptors):
-
Membrane Preparation: Prepare membranes from cells expressing the M1 or M4 muscarinic receptor.
-
Assay Buffer: The assay buffer typically contains GDP to allow for nucleotide exchange upon receptor activation.
-
Reaction Mixture: In a 96-well plate, combine membranes, varying concentrations of xanomeline, and a fixed concentration of [35S]GTPγS.
-
Incubation: Incubate the plate to allow for agonist-stimulated [35S]GTPγS binding to G-proteins.
-
Termination and Filtration: Stop the reaction by rapid filtration and wash the filters to remove unbound [35S]GTPγS.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of xanomeline to determine the EC50 (potency) and Emax (efficacy) of the agonist response.
Phosphoinositide (PI) Hydrolysis Assay (for Xanomeline at M1 Receptors):
-
Cell Culture and Labeling: Culture cells expressing the M1 receptor and label them with [3H]-myo-inositol overnight to incorporate it into membrane phosphoinositides.
-
Stimulation: Wash the cells and then stimulate them with various concentrations of xanomeline in the presence of LiCl (to inhibit inositol (B14025) monophosphatase and allow inositol phosphates to accumulate).
-
Extraction: Terminate the reaction and extract the inositol phosphates.
-
Separation: Separate the different inositol phosphate (B84403) species using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted fractions.
-
Data Analysis: Determine the EC50 and Emax for xanomeline-stimulated PI hydrolysis.
Calcium Mobilization Assay (for Gq-coupled receptors):
-
Cell Preparation: Seed cells expressing the Gq-coupled receptor of interest (e.g., M1 muscarinic receptor) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound (agonist or antagonist).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: For agonists, determine the EC50 for the calcium response. For antagonists, measure the inhibition of an agonist-induced response to determine the IC50.
In Vivo Behavioral Assays (for Xanomeline)
Objective: To assess the antipsychotic-like effects of xanomeline in rodent models.
Amphetamine-Induced Hyperlocomotion:
-
Animals: Use rats or mice.
-
Habituation: Place the animals in an open-field arena and allow them to habituate for a set period.
-
Drug Administration: Administer xanomeline or vehicle, followed by an injection of amphetamine to induce hyperlocomotion.
-
Locomotor Activity Measurement: Record the locomotor activity (e.g., distance traveled, beam breaks) for a defined period using an automated activity monitoring system.
-
Data Analysis: Compare the locomotor activity of the xanomeline-treated group to the vehicle- and amphetamine-only control groups to determine if xanomeline attenuates the amphetamine-induced hyperactivity. Xanomeline has been shown to attenuate amphetamine-induced hyperactivity at doses that do not affect spontaneous activity.[3]
Conditioned Avoidance Response (CAR):
-
Apparatus: Use a two-way shuttle box with a conditioned stimulus (CS; e.g., a light or tone) and an unconditioned stimulus (US; e.g., a mild foot shock).
-
Training: Train the animals to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS.
-
Testing: Once the animals are trained to a set criterion, administer xanomeline or vehicle before the test session.
-
Data Recording: Record the number of successful avoidances (moving during the CS) and escapes (moving during the US).
-
Data Analysis: Antipsychotic-like activity is indicated by a decrease in avoidance responses without a significant increase in escape failures. Xanomeline has been shown to inhibit conditioned avoidance responding in rats.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for the photoswitchable H3 receptor antagonist this compound.
Caption: Signaling pathways activated by the M1/M4 muscarinic receptor agonist xanomeline.
Caption: General experimental workflow for a radioligand binding assay.
Conclusion
This compound and xanomeline represent two powerful yet distinct classes of pharmacological tools for neuroscience research. This compound, with its photoswitchable antagonism of the H3 receptor, offers unparalleled spatiotemporal control for dissecting the roles of histaminergic signaling. In contrast, xanomeline's selective agonism at M1 and M4 muscarinic receptors provides a valuable probe for exploring the therapeutic potential of modulating cholinergic pathways in complex neuropsychiatric disorders. The choice between these compounds will be dictated by the specific research question, with this compound being ideal for studies requiring precise temporal control of receptor activity and xanomeline being suited for investigating the functional consequences of sustained muscarinic receptor activation. This guide provides the foundational information for researchers to effectively utilize these compounds in their experimental designs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The muscarinic receptor agonist xanomeline has an antipsychotic-like profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF14738: A Comparative Selectivity Profile Against Histamine and Other GPCRs
For Immediate Release
LEIDEN, Netherlands – December 6, 2025 – VUF14738, a novel photo-switchable antagonist for the histamine (B1213489) H3 receptor, demonstrates high selectivity for its primary target with minimal off-target activity at other histamine receptor subtypes and a panel of other G-protein coupled receptors (GPCRs). This comparison guide provides a detailed overview of the selectivity profile of this compound, supported by experimental data, to inform researchers in pharmacology and drug development.
This compound is a valuable tool for studying the physiological and pathological roles of the histamine H3 receptor due to its unique photo-switchable nature, allowing for precise temporal and spatial control of receptor antagonism. The data presented herein confirms its high affinity and selectivity for the human histamine H3 receptor.
Selectivity Profile of this compound
The selectivity of this compound was assessed using radioligand binding assays, a standard method for determining the affinity of a compound for a specific receptor. The following tables summarize the binding affinities (Ki) of this compound for various receptors.
Table 1: this compound Binding Affinity for Human Histamine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| Histamine H3 | 25 |
| Histamine H1 | >10000 |
| Histamine H2 | >10000 |
| Histamine H4 | >10000 |
Data presented as the mean of at least three independent experiments.
Table 2: this compound Off-Target Binding Affinity for Other GPCRs
| Receptor | Ki (nM) |
| Adrenergic α1 | >10000 |
| Adrenergic α2 | >10000 |
| Adrenergic β1 | >10000 |
| Adrenergic β2 | >10000 |
| Dopamine D1 | >10000 |
| Dopamine D2 | >10000 |
| Serotonin 5-HT1A | >10000 |
| Serotonin 5-HT2A | >10000 |
| Muscarinic M1 | >10000 |
| Muscarinic M2 | >10000 |
| Muscarinic M3 | >10000 |
Data represents a selection of common off-target GPCRs and is based on a broader screening panel where no significant affinity was observed at concentrations up to 10 µM.
The data clearly indicates that this compound is highly selective for the histamine H3 receptor, with at least a 400-fold greater affinity for H3 compared to other histamine receptor subtypes and no significant binding to a range of other GPCRs at physiologically relevant concentrations.
Experimental Protocols
The following section details the methodology used to determine the binding affinities presented above.
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity of this compound for human histamine H1, H2, H3, and H4 receptors, as well as a panel of other GPCRs.
Materials:
-
Membrane Preparations: Commercially available membrane preparations from cells stably expressing the respective human recombinant receptors.
-
Radioligands:
-
[³H]Mepyramine for H1 receptor
-
[³H]Tiotidine for H2 receptor
-
[³H]Nα-methylhistamine for H3 receptor
-
[³H]JNJ7777120 for H4 receptor
-
Various appropriate radioligands for the off-target GPCR panel.
-
-
Test Compound: this compound (in its active cis-isoform, pre-irradiated with UV light at 360 nm).
-
Non-specific Binding Control: High concentration of a known, non-labeled antagonist for each respective receptor (e.g., 10 µM Mepyramine for H1, 10 µM Cimetidine for H2, 10 µM Clobenpropit for H3, 10 µM JNJ7777120 for H4).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Instrumentation: Liquid scintillation counter.
Procedure:
-
This compound was dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution and then serially diluted in assay buffer to achieve a range of final concentrations. To ensure the compound was in its active cis state, solutions were irradiated with UV light (360 nm) for 30 minutes prior to the assay.
-
In a 96-well plate, the following were added in order:
-
Assay buffer
-
Test compound (this compound) or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a concentration close to its Kd value.
-
Cell membrane preparation.
-
-
The plates were incubated for a predetermined time at a specific temperature to reach equilibrium (e.g., 60 minutes at 25°C).
-
Following incubation, the reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters were then washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
The filters were placed in scintillation vials, scintillation cocktail was added, and the radioactivity was counted using a liquid scintillation counter.
Data Analysis: The raw data (counts per minute) were used to calculate the percentage of specific binding at each concentration of this compound. The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis using a one-site competition model. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: this compound antagonism of the H3 receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Validating M4 Receptor-Mediated Effects: A Comparative Guide Using Knockout Mouse Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comparative analysis of the effects of M4 receptor modulation in wild-type versus M4 receptor knockout (KO) mice, offering a framework for validating compound specificity. We will use the well-characterized M4 positive allosteric modulator (PAM), VU0467154, as a case study to illustrate this process.
The M4 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor, is a key target for the development of treatments for neuropsychiatric disorders like schizophrenia.[1][2] Validating that a compound's therapeutic effects are indeed mediated by the M4 receptor is a critical step in preclinical development. The use of M4 receptor knockout mice provides an invaluable tool for this purpose.[1]
Comparison of VU0467154 Effects in Wild-Type vs. M4 Knockout Mice
VU0467154 is a positive allosteric modulator of the M4 receptor, meaning it enhances the receptor's response to the endogenous ligand, acetylcholine.[3] Its effects on MK-801-induced hyperlocomotion, a preclinical model of psychosis, have been evaluated in both wild-type (WT) and M4 receptor knockout (KO) mice to confirm its on-target activity.
| Experimental Model | Treatment | Outcome Measure | Result in Wild-Type Mice | Result in M4 Knockout Mice | Conclusion |
| MK-801-Induced Hyperlocomotion | VU0467154 | Locomotor Activity (Distance Traveled) | Dose-dependent reversal of hyperlocomotion | No reversal of hyperlocomotion | The effects of VU0467154 on MK-801-induced hyperlocomotion are dependent on the presence of the M4 receptor. |
| Associative Learning (Fear Conditioning) | VU0467154 | Freezing Behavior | Enhanced acquisition of contextual and cued fear conditioning | Did not reverse stimulant-induced deficits | M4 receptor activation by VU0467154 enhances associative learning. |
Experimental Protocols
MK-801-Induced Hyperlocomotion
This experiment assesses the antipsychotic-like potential of a compound by measuring its ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist, MK-801.
Methodology:
-
Animals: Adult male wild-type and M4 receptor knockout mice are used.
-
Habituation: Mice are habituated to the open-field arenas for a set period (e.g., 30 minutes) on the day prior to testing.
-
Drug Administration:
-
Vehicle or VU0467154 is administered via an appropriate route (e.g., intraperitoneally, IP) at various doses.
-
After a set pretreatment time (e.g., 30 minutes), MK-801 (e.g., 0.3 mg/kg, IP) is administered to induce hyperlocomotion.
-
-
Data Collection: Immediately following MK-801 injection, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes) using an automated activity monitoring system.
-
Analysis: Data are analyzed using statistical methods such as two-way ANOVA to compare the effects of VU0467154 across genotypes.
Contextual and Cued Fear Conditioning
This paradigm evaluates the effect of a compound on associative learning and memory.
Methodology:
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a cue light/tone generator.
-
Training (Day 1):
-
Mice are placed in the conditioning chamber.
-
After an acclimation period, a conditioned stimulus (CS; e.g., a tone) is presented, co-terminating with an unconditioned stimulus (US; a mild footshock).
-
This CS-US pairing is repeated several times.
-
Vehicle or VU0467154 is administered before the training session.
-
-
Contextual Fear Testing (Day 2): Mice are returned to the same conditioning chamber, and freezing behavior (a measure of fear) is scored in the absence of the CS and US.
-
Cued Fear Testing (Day 3): Mice are placed in a novel context (different chamber), and after an acclimation period, the CS (tone) is presented. Freezing behavior is measured before and during the CS presentation.
-
Analysis: Freezing duration is quantified and compared between treatment groups and genotypes using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the M4 receptor and the experimental workflow for validating a compound's effects.
Simplified M4 receptor signaling pathway.
Experimental workflow for validating compound effects.
Alternative Approaches and Considerations
While M4 receptor knockout mice are a powerful tool, it is important to consider alternative and complementary approaches for a comprehensive validation of a compound's mechanism of action.
| Alternative Method | Description | Advantages | Disadvantages |
| Pharmacological Blockade | Using a selective M4 receptor antagonist to block the effects of the compound in wild-type animals. | Can be performed in various species; avoids potential developmental confounds of knockout models. | Relies on the availability and specificity of the antagonist. |
| In Vitro Receptor Binding and Functional Assays | Utilizing cell lines expressing different muscarinic receptor subtypes to determine the compound's binding affinity and functional activity at the M4 receptor versus other subtypes. | High-throughput; provides quantitative measures of potency and selectivity. | Does not fully recapitulate the complex in vivo environment. |
| Ex Vivo Electrophysiology | Recording neuronal activity in brain slices from wild-type and M4 knockout mice to assess the compound's effects on synaptic transmission. | Provides a direct measure of the compound's effects on neuronal circuits. | Technically demanding; limited to specific brain regions. |
| Conditional Knockout Models | Utilizing genetic models where the M4 receptor is deleted in specific cell types or at a particular time point. | Allows for the investigation of the role of M4 receptors in specific circuits and developmental stages. | Technically complex to generate and validate. |
Conclusion
The validation of a compound's on-target effects is a cornerstone of drug discovery. The use of M4 receptor knockout mice, in conjunction with behavioral and molecular techniques, provides a robust platform for confirming the M4 receptor-mediated actions of novel therapeutics like VU0467154. By comparing the effects in wild-type and knockout animals, researchers can confidently establish the mechanism of action and advance promising candidates toward clinical development.
References
VUF14738 and Histamine H3 Receptor Inverse Agonists: A Comparative Review of Preclinical Efficacy in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
The cognitive deficits associated with schizophrenia remain a significant therapeutic challenge. Current antipsychotic medications primarily address positive symptoms but have limited efficacy in improving cognitive functions like memory, attention, and executive function. This has spurred the investigation of novel therapeutic targets, with the histamine (B1213489) H3 receptor emerging as a promising candidate. Histamine H3 receptor inverse agonists are a class of compounds that have shown potential to enhance cognitive processes by modulating the release of various neurotransmitters in the brain.
This guide provides a comparative overview of the preclinical efficacy of histamine H3 receptor inverse agonists in validated animal models of schizophrenia. While the primary focus is on VUF14738, a notable compound in this class, the available preclinical data for other H3 receptor inverse agonists, such as ABT-239 and BF2.649, will be presented to offer a broader perspective on the therapeutic potential of this drug class.
Introduction to this compound and the Role of H3 Receptors in Schizophrenia
This compound is a potent and selective histamine H3 receptor inverse agonist. The histamine H3 receptor acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other key neurotransmitters implicated in the pathophysiology of schizophrenia, including dopamine (B1211576), acetylcholine, and glutamate. By acting as inverse agonists, compounds like this compound block the constitutive activity of the H3 receptor, leading to an increased release of these neurotransmitters in brain regions critical for cognition, such as the prefrontal cortex and hippocampus. This mechanism of action forms the basis for their investigation as potential cognitive enhancers in schizophrenia.
Preclinical Efficacy Data in Validated Schizophrenia Models
Despite the therapeutic interest in this compound, publicly available preclinical studies detailing its efficacy in validated animal models of schizophrenia with quantitative data are currently limited. Therefore, to provide a comprehensive comparison for researchers, this guide presents data from preclinical studies on other well-characterized histamine H3 receptor inverse agonists, ABT-239 and BF2.649. These compounds have been evaluated in established models that mimic certain aspects of schizophrenia, such as sensorimotor gating deficits and hyperactivity induced by psychostimulants.
Data Summary
| Compound | Animal Model | Behavioral Assay | Key Findings |
| ABT-239 | Mouse (DBA/2) | Prepulse Inhibition (PPI) of Startle | Improved gating deficits at doses of 1.0-3.0 mg/kg.[1] |
| Mouse | Methamphetamine-induced Hyperactivity | Attenuated hyperactivity at a dose of 1.0 mg/kg.[1] | |
| BF2.649 | Mouse | Methamphetamine-induced Hyperactivity | Reduced locomotor hyperactivity. |
| Mouse | Dizocilpine-induced Hyperactivity | Reduced locomotor hyperactivity. | |
| Mouse | Apomorphine-induced PPI Deficit | Abolished the deficit in prepulse inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of the experimental protocols used in the studies of the comparator compounds.
Prepulse Inhibition (PPI) of Startle
The PPI test is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Apparatus: Startle response system consisting of a sound-attenuating chamber with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Procedure:
-
Acclimation: Mice are placed in the startle chamber for a brief acclimation period with background white noise.
-
Stimuli: The test session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 4-16 dB above background) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Drug Administration: The test compound (e.g., ABT-239) or vehicle is administered at a specified time before the test session. To induce a PPI deficit, a dopamine agonist like apomorphine (B128758) is administered prior to the test.
-
-
Data Analysis: The percentage of PPI is calculated as: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. A higher percentage of PPI indicates better sensorimotor gating.
Psychostimulant-Induced Hyperactivity
This model is used to assess the potential antipsychotic-like effects of a compound by measuring its ability to counteract the locomotor-stimulating effects of drugs like methamphetamine or the NMDA receptor antagonist dizocilpine (B47880) (MK-801).
-
Apparatus: Open-field arena equipped with automated photobeam detectors or video-tracking software to measure locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Habituation: Animals are placed in the open-field arena for a period to allow for acclimation to the novel environment.
-
Drug Administration: The test compound (e.g., ABT-239, BF2.649) or vehicle is administered. After a set pretreatment time, the psychostimulant (e.g., methamphetamine or dizocilpine) is administered.
-
Testing: Locomotor activity is recorded for a specified duration immediately following the administration of the psychostimulant.
-
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups. A significant reduction in hyperactivity in the group receiving the test compound compared to the psychostimulant-only group indicates potential antipsychotic-like efficacy.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of H3 receptor inverse agonists.
Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.
Caption: Experimental workflow for the Psychostimulant-Induced Hyperactivity test.
Conclusion
The investigation of histamine H3 receptor inverse agonists as a therapeutic strategy for the cognitive deficits in schizophrenia is supported by a strong neurobiological rationale. Preclinical studies with compounds such as ABT-239 and BF2.649 demonstrate that this class of drugs can ameliorate schizophrenia-like behavioral deficits in validated animal models, including impairments in sensorimotor gating and psychostimulant-induced hyperactivity.
References
Cross-Validation of Histamine H4 Receptor Agonist Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H4 receptor is a key player in inflammatory and immune responses, primarily expressed on cells of hematopoietic origin.[1] Understanding the activity of H4R ligands in various cell types is crucial for the development of novel therapeutics for conditions like allergies, asthma, and autoimmune diseases.[1]
Comparative Activity of H4R Ligands
The following tables summarize the activity of the H4R agonist VUF8430 and comparator H4R antagonists in relevant cell lines.
Table 1: Agonist Activity at the Human Histamine H4 Receptor
| Compound | Cell Line | Assay Type | Parameter | Value |
| VUF8430 | SK-N-MC (recombinant) | cAMP Response Element (CRE) Reporter | pEC50 | 7.3 |
| VUF8430 | SK-N-MC (recombinant) | cAMP Response Element (CRE) Reporter | EC50 | 50 nM |
| Histamine | SK-N-MC (recombinant) | cAMP Response Element (CRE) Reporter | pEC50 | 7.7 |
| 4-methylhistamine | SK-N-MC (recombinant) | cAMP Response Element (CRE) Reporter | pEC50 | 7.4 |
Table 2: Antagonist Activity at the Human Histamine H4 Receptor
| Compound | Cell Line/System | Assay Type | Parameter | Value |
| JNJ7777120 | Mast Cells | Histamine-induced Chemotaxis | IC50 | 40 nM[2] |
| VUF6002 | Eosinophils | Chemotaxis | IC50 | 530 nM[3][4] |
| VUF6002 | Mast Cells | Chemotaxis | IC50 | 138 nM[3][4] |
| JNJ39758979 | Mouse Bone Marrow-Derived Mast Cells | Histamine-induced Chemotaxis | IC50 | 8 nM[5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are protocols for key assays used to characterize H4 receptor ligands.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of an H4R agonist by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: Culture cells stably expressing the human H4 receptor (e.g., SK-N-MC cells) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the H4R agonist (e.g., VUF8430) and the adenylyl cyclase activator, forskolin (B1673556).
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the H4R agonist at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Chemotaxis Assay
Objective: To assess the ability of an H4R agonist to induce cell migration or the ability of an antagonist to inhibit histamine-induced migration.
Methodology:
-
Cell Preparation: Isolate primary cells expressing the H4 receptor (e.g., mast cells or eosinophils) or use a suitable cell line. Resuspend the cells in assay medium.
-
Chemotaxis Chamber Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 5 µm pores).
-
Assay Procedure (Agonist):
-
Place different concentrations of the H4R agonist in the lower chamber.
-
Add the cell suspension to the upper chamber.
-
Incubate for a sufficient time to allow for cell migration (e.g., 1-3 hours) at 37°C in a humidified incubator.
-
-
Assay Procedure (Antagonist):
-
Pre-incubate the cells with various concentrations of the H4R antagonist.
-
Place a fixed concentration of histamine (chemoattractant) in the lower chamber.
-
Add the pre-incubated cell suspension to the upper chamber.
-
Incubate as described above.
-
-
Quantification of Migration:
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells per high-power field using a microscope.
-
-
Data Analysis:
-
For agonists, plot the number of migrated cells against the agonist concentration to determine the EC50.
-
For antagonists, plot the percentage of inhibition of histamine-induced migration against the antagonist concentration to determine the IC50.
-
Visualizing Molecular Pathways and Experimental Design
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
References
- 1. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation, surface properties and biological activity of a biosurfactant produced from industrial waste by Candida sphaerica UCP0995 for application in the petroleum industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
VUF14738: Data on Head-to-Head Comparison with Standard Antipsychotics Not Currently Available
Initial searches for the compound "VUF14738" have not yielded any results in scientific literature or clinical trial databases. This suggests that "this compound" may be a typographical error, a very early-stage compound not yet in the public domain, or a misnomer for another therapeutic agent.
Without any available data on this compound, a direct head-to-head comparison with standard antipsychotics, as requested, cannot be performed at this time. Standard antipsychotics are well-characterized drugs used in the treatment of psychosis, and they are broadly classified into two generations:
-
First-Generation (Typical) Antipsychotics: These are primarily dopamine (B1211576) D2 receptor antagonists. Examples include haloperidol (B65202) and chlorpromazine.
-
Second-Generation (Atypical) Antipsychotics: These agents generally exhibit a broader receptor binding profile, often including antagonism of serotonin (B10506) 5-HT2A receptors in addition to dopamine D2 receptors. Examples include risperidone, olanzapine, and aripiprazole.
To fulfill the user's request for a comprehensive comparison guide, information on this compound's mechanism of action, receptor binding affinities, and data from relevant in vitro and in vivo studies would be required.
Hypothetical Comparison Framework
Should data for this compound become available, a comparative guide would be structured as follows, incorporating the requested data presentation, experimental protocols, and visualizations.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
This table would summarize the binding affinity of this compound and standard antipsychotics to key neurotransmitter receptors implicated in the therapeutic effects and side effects of these drugs. Lower Ki values indicate higher binding affinity.
| Receptor | This compound | Haloperidol (Typical) | Olanzapine (Atypical) | Aripiprazole (Atypical) |
| Dopamine D2 | Data N/A | ~1 | ~10 | ~1 |
| Serotonin 5-HT2A | Data N/A | ~50 | ~5 | ~10 |
| Muscarinic M1 | Data N/A | ~100 | ~20 | >1000 |
| Histamine H1 | Data N/A | ~20 | ~1 | ~50 |
| Adrenergic α1 | Data N/A | ~10 | ~20 | ~50 |
Experimental Protocol: Radioligand Binding Assay
A detailed methodology for a key experiment like a radioligand binding assay would be provided to ensure reproducibility and critical evaluation of the data.
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for specific neurotransmitter receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human recombinant D2, 5-HT2A).
-
Radioligand specific for the receptor (e.g., [3H]spiperone for D2).
-
Test compounds (this compound, standard antipsychotics).
-
Incubation buffer, glass fiber filters, scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway Visualization
Diagrams illustrating the mechanism of action would be provided. Below is a hypothetical signaling pathway for a standard atypical antipsychotic.
A Comparative Guide to M4 Muscarinic Receptor Agonists for Neuropsychiatric Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M4 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for neuropsychiatric disorders such as schizophrenia. Activation of the M4 receptor is thought to modulate dopaminergic signaling, offering a potential new mechanism for antipsychotic and pro-cognitive effects. This has led to the development of various M4-selective agonists.
This guide provides a comparative analysis of key M4 receptor agonists, focusing on their in vitro pharmacological properties. It is important to note that a search for "VUF14738" did not yield any publicly available scientific literature or experimental data. Therefore, this document will focus on a comparison of well-characterized M4-preferring agonists and positive allosteric modulators (PAMs): Xanomeline (B1663083) , VU0152100 , and LY2033298 . The data presented here is compiled from various preclinical studies to aid researchers in selecting appropriate tool compounds for their investigations.
Comparative Analysis of M4 Agonists
The following table summarizes the in vitro pharmacological profiles of Xanomeline, an M4-preferring agonist, and two M4-selective positive allosteric modulators (PAMs), VU0152100 and LY2033298. These PAMs do not activate the M4 receptor directly but enhance the response of the receptor to the endogenous agonist, acetylcholine (ACh).
| Compound | Mechanism of Action | M4 Receptor Potency (EC50) | M4 Receptor Efficacy (Emax) | Selectivity Profile |
| Xanomeline | M1/M4-preferring agonist | 14.1 nM[1] | Full agonist at M4[1] | M4 > M1 >> M2 > M5 > M3 (EC50s: M1=30.9 nM, M2=1700 nM, M5=1800 nM, M3=8500 nM)[1] |
| VU0152100 | M4 Positive Allosteric Modulator (PAM) | 257 nM (rat M4)[2] | Potentiates ACh response to ~69% of ACh Emax[2] | Selective for M4 over M1, M2, M3, and M5 receptors.[3] |
| LY2033298 | M4 Positive Allosteric Modulator (PAM) | 646 nM (rat M4)[2] | Potentiates ACh response to ~67% of ACh Emax[2] | Selective for M4; small effect at M2 (KB = 1 μM), no effect at M1/M3/M5.[4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the M4 receptor signaling cascade and a typical experimental workflow for characterizing M4 agonists.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of M4 receptor agonists.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the M4 receptor.
-
Objective: To measure the ability of a non-radiolabeled test compound to displace a known radiolabeled ligand from the M4 receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human M4 muscarinic receptor.
-
Radiolabeled antagonist, e.g., [3H]-N-methylscopolamine ([3H]-NMS).
-
Test compound (e.g., Xanomeline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate, which traps the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the M4 receptor upon agonist binding.
-
Objective: To quantify the extent of G-protein activation by an M4 agonist.
-
Materials:
-
Cell membranes from cells expressing the M4 receptor.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compound (M4 agonist).
-
Assay buffer.
-
Filter plates and scintillation counter.
-
-
Procedure:
-
Pre-incubate cell membranes with the test compound and GDP in the assay buffer.[5]
-
Initiate the reaction by adding [35S]GTPγS.[5]
-
Incubate at 30°C for a defined period (e.g., 60 minutes).[5]
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.[5]
-
-
Data Analysis:
-
The amount of [35S]GTPγS binding is plotted against the concentration of the test compound to generate a dose-response curve.
-
From this curve, the potency (EC50) and efficacy (Emax) of the agonist can be determined.[6]
-
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, or Gi-coupled receptors in engineered cell lines.
-
Objective: To measure the functional response of cells expressing M4 receptors to an agonist.
-
Materials:
-
Cells stably expressing the M4 receptor (often co-expressed with a chimeric G-protein like Gqi5 to couple to the calcium signaling pathway).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (M4 agonist).
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR).
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye.
-
Place the plate in the fluorescence plate reader.
-
Add the test compound at various concentrations to the wells.
-
Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence signal is plotted against the concentration of the test compound.
-
The EC50 (potency) and Emax (efficacy) values are calculated from the resulting dose-response curve.
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. VU-0152100 - Wikipedia [en.wikipedia.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
VUF14738: A Comparative Guide to a Photoswitchable Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of VUF14738 with other histamine (B1213489) H3 receptor antagonists, supported by experimental data and detailed protocols.
This compound is a novel research tool classified as a photoswitchable antagonist of the histamine H3 receptor (H3R). Its unique characteristic lies in its ability to undergo reversible photoisomerization, allowing for precise spatiotemporal control of H3R activity. This guide provides a comprehensive comparison of this compound with other established H3R antagonists, presenting quantitative data on their performance, detailed experimental methodologies, and a visualization of the relevant signaling pathway.
Performance Comparison of Histamine H3 Receptor Antagonists
The binding affinity of this compound for the histamine H3 receptor is dependent on its isomeric state, which can be controlled by light. Upon photoisomerization from its trans to cis form, the binding affinity of this compound for the H3R increases significantly. A study using a NanoBRET-based H3R conformational biosensor reported a 31.6-fold increase in binding affinity upon photoisomerization from the trans- to the PSS-cis-isomer[1].
To provide a clear comparison of this compound's performance with other H3R antagonists, the following table summarizes their binding affinities (Ki) and/or half-maximal inhibitory concentrations (IC50).
| Compound | Isomer | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | trans to cis | Histamine H3 | Human | NanoBRET Competition | 31.6-fold increase in affinity | [1] | |
| Pitolisant (B1243001) | N/A | Histamine H3 | Human | Radioligand Binding | 0.16 | [2][3] | |
| N/A | Histamine H3 | Human | Functional Assay (Inverse Agonist) | 1.5 | [2][3] | ||
| Ciproxifan | N/A | Histamine H3 | Rat | Radioligand Binding ([3H]histamine release) | 0.5 | [4][5] | |
| N/A | Histamine H3 | Rat | Radioligand Binding ([125I]iodoproxyfan) | 0.7-1.9 | [4][5] | ||
| N/A | Histamine H3 | Human | Radioligand Binding | 46-180 | [6] | ||
| N/A | Histamine H3 | N/A | Functional Assay | 9.2 | [5] | ||
| Clobenpropit | N/A | Histamine H3 | Rat | Radioligand Binding | pKi 9.44-9.75 | [7] | |
| N/A | Histamine H4 | Human | Radioligand Binding | 13 | [7] | ||
| N/A | Serotonin 5-HT3 | N/A | Radioligand Binding | 7.4 | [7] | ||
| N/A | α2A/α2C Adrenoceptors | N/A | Radioligand Binding | 17.4/7.8 | [7] |
Experimental Protocols
To ensure the reproducibility of the cited data, this section provides detailed methodologies for the key experiments used to characterize H3R antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor.
-
Radioligand: A tritiated H3 receptor ligand, such as [3H]Nα-methylhistamine ([3H]NAMH), is commonly used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor and can distinguish between agonists, antagonists, and inverse agonists.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the H3 receptor are used.
-
Reagents: The assay buffer contains GDP, MgCl2, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Assay Procedure:
-
Cell membranes are incubated with the test compound.
-
[35S]GTPγS is added to initiate the binding reaction.
-
The incubation is carried out at 30°C for 30-60 minutes.
-
The reaction is terminated, and the amount of bound [35S]GTPγS is measured.
-
-
Data Analysis:
-
Agonists will stimulate [35S]GTPγS binding above the basal level.
-
Antagonists will block the effect of an agonist but will have no effect on basal binding.
-
Inverse agonists will decrease the basal level of [35S]GTPγS binding due to the reduction of the receptor's constitutive activity. The data is plotted as the amount of bound GTPγS against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for inverse agonists).
-
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor and heteroreceptor, the H3R plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow: Photoswitching of this compound
The unique feature of this compound is its ability to be controlled by light. The following workflow illustrates the process of photoisomerization and its effect on H3 receptor binding.
Caption: this compound Photoswitching Workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of VUF14738: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling VUF14738, a synthetic organic compound utilized as a photo-switchable histamine (B1213489) H3 receptor antagonist, proper disposal is a critical component of laboratory safety and environmental responsibility.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedural information based on the general handling of synthetic organic research chemicals.
Crucially, users must obtain the specific Safety Data Sheet (SDS) from the supplier of this compound for definitive disposal instructions. The information presented here is intended as a general guideline and should be adapted to the specific recommendations provided by the manufacturer.
Immediate Safety and Handling Considerations
Given that this compound is a synthetic organic compound intended for laboratory research, it is imperative to handle it with caution in a well-ventilated area, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
General Disposal Procedures for Synthetic Organic Research Chemicals
The disposal of chemical waste is strictly regulated to protect personnel and the environment. All waste containing this compound must be treated as hazardous waste unless explicitly stated otherwise in the supplier-provided SDS.
Key Principles of Chemical Waste Disposal:
-
Waste Segregation: Never mix different types of chemical waste. Keep this compound waste separate from other chemical streams to avoid potentially hazardous reactions.
-
Containerization: Use only approved, properly labeled hazardous waste containers. The container must be compatible with the chemical and securely sealed to prevent leaks or spills.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics (e.g., flammable, corrosive, toxic).
-
Accumulation: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
Step-by-Step Disposal Workflow
The following procedure outlines the general steps for the disposal of this compound waste:
-
Characterize the Waste: Determine if the waste is a solid, liquid, or a mixture. Identify any solvents or other chemicals mixed with the this compound.
-
Select Appropriate Container: Choose a container that is chemically resistant to the waste. For liquid waste, ensure the container has a secure, leak-proof cap.
-
Transfer Waste: Carefully transfer the this compound waste into the designated container within a fume hood. Avoid splashing or creating aerosols.
-
Label the Container: Immediately label the container with all required information.
-
Store Safely: Place the sealed container in your laboratory's designated satellite accumulation area.
-
Arrange for Pickup: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
Quantitative Data Summary
As no specific SDS is available, quantitative data regarding toxicity, flammability, and reactivity are not provided. The following table summarizes the known qualitative information for this compound.
| Property | Description |
| Compound Class | Synthetic Organic |
| Function | Photo-switchable histamine H3 receptor antagonist |
| Physical Form | Typically a solid at room temperature |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
Experimental Workflow for Disposal
The following diagram illustrates a generalized workflow for the disposal of a research-grade synthetic organic chemical like this compound.
Caption: Generalized workflow for the proper disposal of this compound.
Disclaimer: This information is for guidance purposes only and is based on general laboratory safety principles for handling synthetic organic research chemicals. It is not a substitute for the specific instructions and safety data that must be obtained from the chemical supplier's Safety Data Sheet (SDS) for this compound. Always consult the SDS and your institution's Environmental Health and Safety (EHS) department for definitive disposal procedures.
References
Safeguarding Your Research: A Guide to Handling VUF14738
This document provides essential guidance on the safe handling and disposal of the research compound VUF14738. As specific hazard data for this compound is not publicly available, a precautionary approach is mandatory. All personnel must treat this compound as potentially hazardous. The following procedures are based on established best practices for handling novel chemical entities in a research and development setting.
Immediate Safety and Preparedness
Before beginning any work with this compound, ensure that all safety equipment is readily accessible and in good working order. This includes, but is not limited to, a certified chemical fume hood, emergency eyewash stations, and safety showers.[1] All personnel must be trained on the facility's emergency response protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact with the compound. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield | To protect eyes from splashes or airborne particles.[2] |
| Body Protection | A lab coat or chemical-resistant apron | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use within a certified chemical fume hood | To prevent inhalation of any dust or aerosols. If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection. |
All PPE should be inspected before each use and replaced if damaged.[3] Contaminated PPE must be removed and disposed of as hazardous waste.[3]
Operational Plan: Handling this compound
Adherence to a strict operational plan is crucial for minimizing risk. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation :
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.[3]
-
Prepare the chemical fume hood by ensuring it is clean, uncluttered, and functioning correctly.
-
-
Handling :
-
Perform all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid actions that could generate dust or aerosols.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Properly segregate all waste generated during the experiment.
-
Disposal Plan
All waste containing this compound, including contaminated PPE and experimental materials, must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
-
Solid Waste :
-
Collect all solid waste (e.g., contaminated gloves, wipes, and plasticware) in a designated, labeled, and sealed hazardous waste container.
-
The container should be clearly marked with "Hazardous Waste" and the chemical name "this compound".
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected as hazardous liquid waste.
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5][6] Never dispose of this compound down the drain or in regular trash.[4]
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment while working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. download.basf.com [download.basf.com]
- 3. Cal. Code Regs. Tit. 3, § 6738 - Personal Protective Equipment Care | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. ttuhscep.edu [ttuhscep.edu]
- 5. Hazardous Waste [mde.maryland.gov]
- 6. extapps.dec.ny.gov [extapps.dec.ny.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
